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  • Product: Methyl 2-(3-methoxy-4-nitrophenyl)acetate
  • CAS: 162663-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(3-methoxy-4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(3-methoxy-4-nitrophenyl)acetate. As a crucial tool in structural elucidation, NMR spectroscopy offers detailed insights into the molecular framework of this compound, which serves as a valuable building block in organic synthesis and drug discovery. This document presents a thorough interpretation of the chemical shifts, coupling constants, and multiplicities, correlating them to the specific atomic environments within the molecule. Furthermore, a detailed, field-proven experimental protocol for NMR data acquisition and sample preparation is provided, ensuring reproducibility and accuracy. Visualizations of the molecular structure with NMR assignments and a workflow diagram for spectral analysis are included to enhance understanding.

Introduction

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a substituted phenylacetate derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a nitro group, a methoxy group, and a methyl ester, presents a unique electronic environment that is reflected in its NMR spectra. A precise understanding of its ¹H and ¹³C NMR chemical shifts is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide serves as an authoritative reference for researchers working with this and structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of Methyl 2-(3-methoxy-4-nitrophenyl)acetate are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in CDCl₃ is summarized in the table below. These predictions are based on computational algorithms that consider the effects of the various functional groups on the chemical environment of each proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-27.65d~2.01H
H-57.45dd~8.5, 2.01H
H-67.90d~8.51H
CH₂ (α)3.70s-2H
OCH₃ (ester)3.75s-3H
OCH₃ (ether)3.95s-3H

Table 1. Predicted ¹H NMR Data for Methyl 2-(3-methoxy-4-nitrophenyl)acetate (in CDCl₃).

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

    • H-6: This proton is ortho to the electron-withdrawing nitro group and is therefore expected to be the most deshielded, appearing at the lowest field (~7.90 ppm). It should appear as a doublet due to coupling with H-5.

    • H-2: This proton is ortho to the methylene group and meta to the nitro group. It is expected to appear as a doublet due to coupling with H-5, at a predicted chemical shift of around 7.65 ppm.

    • H-5: This proton is coupled to both H-2 and H-6, and is therefore expected to appear as a doublet of doublets at approximately 7.45 ppm.

  • Methylene Protons (CH₂-α): The two protons of the methylene group are chemically equivalent and are not coupled to any other protons, hence they are predicted to appear as a singlet at around 3.70 ppm.

  • Methoxy Protons (OCH₃): The spectrum will show two distinct singlets for the two methoxy groups. The protons of the ester methoxy group are predicted to resonate at approximately 3.75 ppm, while the protons of the ether methoxy group, being directly attached to the aromatic ring, are expected to be slightly more deshielded and appear at around 3.95 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in CDCl₃ is detailed in the following table.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (ester)171.0
C-4153.0
C-3148.0
C-1135.0
C-5125.0
C-2115.0
C-6110.0
OCH₃ (ether)56.5
OCH₃ (ester)52.5
CH₂ (α)40.0

Table 2. Predicted ¹³C NMR Data for Methyl 2-(3-methoxy-4-nitrophenyl)acetate (in CDCl₃).

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of approximately 171.0 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents.

    • The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-4) are the most deshielded among the aromatic carbons, with predicted shifts of around 148.0 and 153.0 ppm, respectively.

    • The quaternary carbon (C-1) is expected at approximately 135.0 ppm.

    • The remaining aromatic carbons (C-2, C-5, and C-6) are predicted to appear in the range of 110.0 to 125.0 ppm.

  • Methoxy Carbons (OCH₃): The carbon of the ether methoxy group is predicted to be at a lower field (~56.5 ppm) compared to the ester methoxy carbon (~52.5 ppm).

  • Methylene Carbon (CH₂-α): The methylene carbon is expected to resonate at the highest field, around 40.0 ppm.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for the preparation of an NMR sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on solubility and the desired resolution.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[2]

  • Procedure:

    • Weigh the desired amount of Methyl 2-(3-methoxy-4-nitrophenyl)acetate into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[3][4]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[5]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0 to 220 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting NMR data for structural elucidation.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B Instrument Setup (Shimming, Tuning, Locking) A->B C 1D NMR Experiments (¹H and ¹³C) B->C D Fourier Transformation C->D E Phase and Baseline Correction D->E F Referencing (to TMS) E->F G ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) F->G H ¹³C NMR Analysis (Number of Signals, Chemical Shift) F->H I Correlation with Molecular Structure G->I H->I J Structural Elucidation I->J

Figure 2. Workflow for NMR-based structural analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. The provided predicted spectral data, coupled with a detailed interpretation and a robust experimental protocol, serves as a valuable resource for researchers in organic and medicinal chemistry. The systematic approach to data acquisition and analysis outlined herein ensures the reliable and accurate structural characterization of this important chemical entity.

References

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Methyl 2-(3-methoxy-4-nitrophenyl)acetate at Room Temperature

An In-depth Technical Guide Executive Summary Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a substituted phenylacetate derivative with potential applications as an intermediate in organic synthesis, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a substituted phenylacetate derivative with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The utility and reliability of such a compound are intrinsically linked to its stability under typical storage and handling conditions. This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 2-(3-methoxy-4-nitrophenyl)acetate at room temperature. We will delve into the molecule's intrinsic structural features, predict and explain its primary degradation pathways, and provide detailed, field-proven protocols for its empirical stability assessment. This document is intended for researchers, chemists, and quality control professionals who require a deep, mechanistic understanding of the compound's stability profile to ensure its integrity in research and development applications.

Physicochemical and Structural Profile

A foundational understanding of a molecule's stability begins with its physical and chemical properties. Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a crystalline solid whose structure incorporates several key functional groups that dictate its reactivity and, consequently, its stability.

Key Physicochemical Data

The fundamental properties of Methyl 2-(3-methoxy-4-nitrophenyl)acetate are summarized below. These values are critical for designing analytical methods and predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅PubChem[1]
Molecular Weight 225.20 g/mol PubChem[1]
IUPAC Name methyl 2-(3-methoxy-4-nitrophenyl)acetatePubChem[1]
CAS Number 934705-79-0 (isomer dependent)CymitQuimica[2]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Structural Analysis of Stability-Influencing Moieties

The thermodynamic stability of Methyl 2-(3-methoxy-4-nitrophenyl)acetate is not uniform across the molecule; it is governed by the interplay of its constituent functional groups. The electron-withdrawing and donating effects of these groups create regions of varying reactivity.

  • Ester Group (-COOCH₃): This is arguably the most reactive site for degradation under ambient conditions. The carbonyl carbon is electrophilic and serves as a primary target for nucleophilic attack, most commonly by water, leading to hydrolysis.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly influences the molecule's stability. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the ester's carbonyl carbon via resonance and inductive effects, thereby increasing its susceptibility to hydrolysis. Nitroaromatic compounds are also known to be susceptible to photodegradation.[3]

  • Methoxy Group (-OCH₃): This is an electron-donating group. Its position on the ring modulates the electronic environment, though its effect is generally overshadowed by the powerful nitro group.

  • Aromatic Ring: The benzene ring provides a stable core but can be involved in degradation pathways, particularly under photolytic stress.

G cluster_molecule Methyl 2-(3-methoxy-4-nitrophenyl)acetate mol ester Ester Group (Hydrolysis Site) ring Aromatic Ring (Stable Core) ester->ring Attached via Methylene Bridge nitro Nitro Group (Electron Withdrawing, Photosensitive) nitro->ester Activates Carbonyl Carbon (Increases Hydrolysis Risk) nitro->ring Withdraws Electron Density methoxy Methoxy Group (Electron Donating) methoxy->ring Donates Electron Density

Caption: Key functional groups influencing stability.

Primary Degradation Pathways at Room Temperature

Based on the structural analysis, two primary degradation pathways are anticipated to be thermodynamically favorable at room temperature: hydrolysis and photodegradation.

Hydrolysis of the Ester Linkage

Hydrolysis is the most probable degradation route. The reaction involves the cleavage of the ester bond by water, yielding 2-(3-methoxy-4-nitrophenyl)acetic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions, which may be present as impurities or in the formulation matrix.

Causality: The strong electron-withdrawing effect of the para-nitro group makes the ester's carbonyl carbon highly electron-deficient and thus more susceptible to nucleophilic attack by water or hydroxide ions. The hydrolysis of similar p-nitrophenyl esters is a well-documented and rapid process often used in enzyme kinetics assays due to its favorable rate.[4][5][6]

Hydrolysis reactant Methyl 2-(3-methoxy-4-nitrophenyl)acetate reagent + H₂O (catalyzed by H⁺ or OH⁻) reactant->reagent product1 2-(3-methoxy-4-nitrophenyl)acetic acid reagent->product1 product2 Methanol reagent->product2

Caption: Primary hydrolytic degradation pathway.

Photodegradation

Nitroaromatic compounds can absorb light in the UV-visible spectrum. This absorption can promote the molecule to an excited state, initiating degradation. Photodegradation pathways can be complex, potentially involving photoreduction of the nitro group or the formation of radical species that lead to further decomposition.[3]

Causality: The energy from absorbed photons can be sufficient to overcome the activation energy for bond cleavage or other chemical transformations. The presence of the nitro group makes this a significant risk, especially if the compound is exposed to direct sunlight or artificial UV light sources during storage or handling. Studies on related compounds like 3-methyl-4-nitrophenol show that photodegradation is a relevant environmental fate process, although it can be slow without a catalyst.[7]

Recommended Protocols for Stability Assessment

To empirically determine the stability of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, a forced degradation (stress testing) study is essential. This involves subjecting the compound to exaggerated conditions to accelerate degradation and identify the resulting products. This approach is fundamental for developing a stability-indicating analytical method.[8]

Workflow for a Forced Degradation Study

The following diagram outlines a comprehensive workflow for assessing the stability of the target compound.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (ICH Guideline Approach) cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolytic Stress (UV/Vis Light, ICH Q1B) start->photo thermal Thermal Stress (60°C, Solid State) start->thermal quench Neutralize/Quench Samples acid->quench base->quench oxid->quench photo->quench thermal->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc mass_spec Identify Degradants (LC-MS/MS) hplc->mass_spec report Quantify Degradation Assess Mass Balance Determine Stability Profile mass_spec->report

Caption: Experimental workflow for stability testing.

Step-by-Step Experimental Protocols

Objective: To induce ~5-20% degradation to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.

A. Stock Solution Preparation:

  • Accurately weigh and dissolve Methyl 2-(3-methoxy-4-nitrophenyl)acetate in acetonitrile or methanol to prepare a stock solution of 1.0 mg/mL.

  • Use of acetonitrile is often preferred for photolytic studies to avoid artifacts from methoxy radicals.[8]

B. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Maintain at room temperature. Note: Base hydrolysis of nitrophenyl esters is typically very rapid.

    • Withdraw aliquots at shorter time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

  • Photostability:

    • Expose a solution and a solid sample of the compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze samples after the exposure period.

Development of a Stability-Indicating HPLC Method

A robust analytical method is required to separate and quantify the parent compound from any potential degradation products.

ParameterRecommended Starting ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for acidic degradants.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 5 minA gradient is necessary to elute the parent compound and a range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV-Vis Diode Array Detector (DAD) at ~280-320 nmThe nitroaromatic system provides strong chromophores. A DAD allows for monitoring at multiple wavelengths and assessing peak purity.
Injection Volume 10 µLStandard volume to avoid column overload.

Trustworthiness of the Protocol: This HPLC method is self-validating. By analyzing the samples from the forced degradation study, its ability to separate the parent peak from all generated degradant peaks can be confirmed. Peak purity analysis using the DAD is crucial to ensure that no degradants co-elute with the parent compound, thus confirming the method is "stability-indicating."

Data Interpretation and Recommendations

Stability Profile Summary

Based on the principles of physical organic chemistry, the expected stability profile is as follows:

  • Most Labile Condition: Alkaline (basic) pH, due to rapid base-catalyzed hydrolysis of the activated ester.

  • Moderately Labile Conditions: Acidic pH and exposure to UV light.

  • Most Stable Conditions: Solid state, in the dark, at controlled room temperature, and protected from moisture and strong oxidizers.

Recommended Storage and Handling

To ensure the long-term integrity of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, the following storage conditions are mandated:

  • Temperature: Store at controlled room temperature (20-25°C). Avoid excessive heat.

  • Light: Store in an amber, tightly sealed vial to protect from light and moisture.

  • Atmosphere: For long-term storage (>1 year), consider storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to minimize oxidative and hydrolytic degradation.

Conclusion

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a compound whose stability at room temperature is primarily dictated by its ester functionality, which is electronically activated by a para-nitro group. The principal degradation pathways are hydrolysis (especially under basic conditions) and, to a lesser extent, photodegradation. While predicted to be stable in its solid form when protected from light and moisture, its stability in solution is questionable and highly dependent on the pH and solvent system. The experimental protocols outlined in this guide provide a robust framework for empirically quantifying its stability, identifying degradation products, and establishing appropriate storage and handling procedures to maintain its purity and integrity for research and development activities.

References

  • PubChem Compound Summary for CID 13846354, Methyl 2-(4-methoxy-3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. [Link]

  • Surface and Structural Stability of PMMA Modified With Nitrophenyl and Methoxyphenyl Compounds Under UV Exposure. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Organisation for Economic Co-operation and Development. [Link]

Sources

Exploratory

Spectroscopic characterization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of Me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, a key intermediate in various synthetic applications. Aimed at researchers, chemists, and quality control professionals, this document outlines the principles and expected outcomes for analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational spectroscopic principles with detailed procedural outlines and data interpretation, this guide serves as an authoritative resource for the unambiguous structural elucidation and purity assessment of this compound.

Introduction and Strategic Overview

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a complex interplay of electron-donating (methoxy) and electron-withdrawing (nitro, ester) groups on an aromatic scaffold. This substitution pattern gives rise to a unique electronic environment, making its structural confirmation a non-trivial task that requires a multi-faceted analytical approach. Accurate characterization is paramount for its use in subsequent research and development stages, ensuring reaction success, and meeting regulatory standards.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, integrated workflow that leverages the strengths of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system for analysis.

Logical Workflow for Spectroscopic Analysis

The characterization process follows a systematic progression, starting with techniques that reveal the proton and carbon framework (NMR), moving to functional group identification (IR), and culminating in molecular weight and fragmentation analysis (MS).

G cluster_start Compound Synthesis & Purification cluster_nmr Framework Elucidation cluster_ir Functional Group Identification cluster_ms Mass & Fragmentation cluster_end Final Confirmation Start Methyl 2-(3-methoxy-4-nitrophenyl)acetate H_NMR ¹H NMR Spectroscopy (Proton Environment, Connectivity) Start->H_NMR Provides proton count & splitting C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) H_NMR->C_NMR Correlates protonated carbons End Confirmed Structure & Purity Profile H_NMR->End IR Infrared (IR) Spectroscopy (Key Functional Groups) C_NMR->IR Confirms functional groups predicted by NMR shifts C_NMR->End MS Mass Spectrometry (MS) (Molecular Weight, Fragmentation) IR->MS Validates functional groups through fragmentation IR->End MS->End Confirms Molecular Formula

Caption: A logical workflow for the comprehensive spectroscopic identification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of chemically distinct protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[2][3]

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The sample must be fully dissolved to ensure a clear solution.[4]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ = 0.00 ppm.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Predicted Spectrum and Interpretation

The structure of Methyl 2-(3-methoxy-4-nitrophenyl)acetate dictates a specific set of signals:

  • Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted benzene ring gives rise to three distinct signals. The powerful electron-withdrawing nitro group will significantly deshield (shift downfield) the protons ortho and para to it. Conversely, the electron-donating methoxy group will shield (shift upfield) its ortho and para protons.

    • H-5: This proton is ortho to the nitro group and meta to the methoxy and acetate groups. It is expected to be the most downfield aromatic proton, appearing as a doublet of doublets (dd) due to coupling with H-2 and H-6.

    • H-2: This proton is ortho to the methoxy group and meta to the nitro group. It will likely appear as a doublet (d).

    • H-6: This proton is ortho to the acetate group and para to the methoxy group. It is expected to be a doublet of doublets (dd).

  • Aliphatic & Methoxy Region (δ 3.5-4.0 ppm):

    • -OCH₃ (Methoxy): The methoxy group protons are shielded and will appear as a sharp singlet.

    • -CH₂- (Methylene): The methylene protons of the acetate group are adjacent to the aromatic ring and the carbonyl group. They will appear as a singlet.

    • -COOCH₃ (Ester Methyl): The methyl ester protons are in a distinct environment and will also appear as a sharp singlet.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5 (aromatic) 7.8 – 8.1 dd 1H J ≈ 8.5, 2.0
H-2 (aromatic) 7.6 – 7.8 d 1H J ≈ 2.0
H-6 (aromatic) 7.1 – 7.3 d 1H J ≈ 8.5
-OCH₃ (methoxy) ~3.9 s 3H N/A
-CH₂- (methylene) ~3.7 s 2H N/A

| -COOCH₃ (ester) | ~3.7 | s | 3H | N/A |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. Chemical shifts are highly sensitive to the electronic effects of substituents.

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Acquisition: Acquire a standard proton-decoupled spectrum. A greater number of scans (e.g., 512 or more) and a longer relaxation delay are typically required.

Predicted Spectrum and Interpretation

The molecule has 10 unique carbon atoms.

  • Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon is highly deshielded and appears far downfield.

  • Aromatic Carbons (δ 110-155 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C-4) and the carbon bearing the methoxy group (C-3) will be significantly shifted. Quaternary carbons (C-1, C-3, C-4) will typically have lower intensity peaks.

  • Aliphatic & Methoxy Carbons (δ 35-60 ppm): This region will contain signals for the methylene carbon (-CH₂-), the methoxy carbon (-OCH₃), and the ester methyl carbon (-COOCH₃).

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester) 170 – 172
C-3 (Ar-OCH₃) 150 – 155
C-4 (Ar-NO₂) 145 – 150
C-1 (Ar-CH₂) 135 – 140
C-5 (Ar-H) 125 – 130
C-6 (Ar-H) 120 – 125
C-2 (Ar-H) 115 – 120
-OCH₃ (methoxy) 55 – 60
-COOCH₃ (ester) 51 – 54

| -CH₂- (methylene) | 40 – 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by probing their characteristic molecular vibrations.[6]

Experimental Protocol

  • Sample Preparation: For a solid sample, either mix ~1 mg of the compound with 100-200 mg of dry potassium bromide (KBr) and press into a thin pellet, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of solid directly on the crystal.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Characteristic Absorptions and Interpretation

The IR spectrum will be dominated by strong absorptions from the nitro and ester groups.

  • Nitro Group (NO₂): This group produces two of the most intense and diagnostic bands in the spectrum.[6]

    • Asymmetric Stretch: A very strong band between 1550-1500 cm⁻¹.[6][8]

    • Symmetric Stretch: A strong band between 1360-1330 cm⁻¹.[6][8]

  • Ester Group (-COOCH₃):

    • C=O Stretch: A very strong, sharp absorption in the 1750-1730 cm⁻¹ region is characteristic of saturated esters.[8][9]

    • C-O Stretches: Two strong bands are expected in the 1300-1000 cm⁻¹ region corresponding to the C-O single bond stretches.[8]

  • Aromatic Ring:

    • C=C Stretches: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

    • C-H Bending (Out-of-Plane): Bands in the 900-690 cm⁻¹ region can sometimes give clues about the substitution pattern.[9]

  • Aliphatic and Methoxy C-H: Stretches will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Table 3: Predicted Characteristic IR Absorptions

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic/Aliphatic) Stretch 3100-2850 Medium-Weak
C=O (Ester) Stretch 1750-1730 Strong, Sharp
C=C (Aromatic) Stretch 1600-1450 Medium-Weak
NO₂ (Nitro) Asymmetric Stretch 1550-1500 Strong
NO₂ (Nitro) Symmetric Stretch 1360-1330 Strong

| C-O (Ester/Ether) | Stretch | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.[10]

Experimental Protocol

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

Fragmentation Analysis

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₁₁NO₅, giving a molecular weight of 225.20 g/mol . The molecular ion peak should be observed at m/z = 225.

  • Key Fragmentation Pathways: Esters exhibit several characteristic fragmentation patterns.[10][11]

    • Loss of Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester leads to a fragment at m/z = 194 (M - 31). This often results in a stable acylium ion.

    • Loss of Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the methylene group and the carbonyl can result in a fragment at m/z = 166 (M - 59).

    • McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on an extended alkyl chain, it is a key fragmentation pathway for many esters.[12]

    • Cleavage Alpha to the Ring: The benzylic C-C bond can cleave, leading to the formation of a tropylium-like ion or other resonance-stabilized fragments.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Value Fragment Identity Notes
225 [C₁₀H₁₁NO₅]⁺ Molecular Ion (M⁺)
194 [M - OCH₃]⁺ Loss of the ester methoxy group
180 [M - NO₂ + H]⁺ Potential loss of nitro group with rearrangement
166 [M - COOCH₃]⁺ Loss of the carbomethoxy group

| 151 | [M - NO₂ - CH₂CO]⁺ | Loss of nitro group and ketene |

Conclusion

The structural identity and purity of Methyl 2-(3-methoxy-4-nitrophenyl)acetate can be unequivocally established through the synergistic application of NMR, IR, and MS techniques. The predicted spectroscopic data presented in this guide—summarized by characteristic aromatic signals in the ¹H NMR, a carbonyl peak around 170 ppm in the ¹³C NMR, strong NO₂ and C=O stretching bands in the IR spectrum, and a molecular ion at m/z 225 with predictable fragmentation in the mass spectrum—provide a robust and verifiable analytical signature. This comprehensive characterization is essential for ensuring the quality and reliability of this compound in any research or development context.

References

Sources

Foundational

Whitepaper: Structural Pharmacology and Mechanisms of Action for Methyl 2-(3-methoxy-4-nitrophenyl)acetate Derivatives

Executive Summary Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS 162663-13-0) has emerged as a highly privileged pharmacophore scaffold in modern targeted therapeutics. Its unique spatial arrangement of functional groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS 162663-13-0) has emerged as a highly privileged pharmacophore scaffold in modern targeted therapeutics. Its unique spatial arrangement of functional groups—a reducible nitro moiety, a sterically directing methoxy group, and an extendable methyl acetate ester—makes it exceptionally versatile for drug design. This technical guide explores the dual mechanisms of action (MoA) of its derivatives: ATP-competitive kinase inhibition (targeting ALK and mutant EGFR) and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Pharmacophore Functionalization

In drug development, the selection of a starting scaffold dictates the entire trajectory of a molecule's pharmacokinetic and pharmacodynamic profile. The 3-methoxy-4-nitrophenyl acetate core provides three distinct vectors for rational derivatization:

  • Vector 1: The Nitro Group. The nitro group acts as a stable placeholder during early synthetic steps to prevent premature oxidation. Upon catalytic reduction to an aniline, it becomes a potent nucleophile. This allows for coupling to pyrimidine or quinazoline cores, forming the critical hydrogen-bond donor/acceptor pair required for anchoring the molecule in a kinase hinge region[1].

  • Vector 2: The Methoxy Group. Positioned ortho to the aniline nitrogen, this group provides essential steric bulk. In the context of EGFR inhibitors (such as Rociletinib analogs), this steric clash restricts the dihedral angle of the molecule, locking it into a specific conformation that selectively binds the L858R/T790M mutant pocket while sparing the wild-type kinase[2].

  • Vector 3: The Methyl Acetate Group. This ester is a highly flexible handle. While it can be hydrolyzed to a carboxylic acid to improve aqueous solubility, its most advanced application is in PROTACs. The acetate tail serves as the optimal attachment point for PEGylated linkers designed to recruit E3 ubiquitin ligases without disrupting the target-binding domain[3].

Mechanisms of Action (MoA)

Pathway A: ATP-Competitive Kinase Inhibition

When functionalized into pyrimidine derivatives, the scaffold acts as a Type I kinase inhibitor. The newly formed aniline nitrogen establishes a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Anaplastic Lymphoma Kinase, ALK)[1]. The methoxy group projects into the solvent-exposed channel, optimizing the binding enthalpy. Concurrently, the acetate tail can be modified to interact with the ribose-binding pocket, competitively displacing ATP and halting downstream oncogenic signaling cascades.

Pathway B: Targeted Protein Degradation (PROTACs)

Beyond traditional occupancy-driven inhibition, derivatives of this scaffold have been engineered into bifunctional degraders targeting Interleukin-1 receptor-associated kinase 1 (IRAK1)[4]. By saponifying the methyl acetate and coupling it to a Von Hippel-Lindau (VHL) E3 ligase-binding ligand, the molecule acts as a molecular bridge. It forms a ternary complex between IRAK1 and VHL, inducing the polyubiquitination of IRAK1. This tags the kinase for destruction by the 26S proteasome, effectively removing both its catalytic and scaffolding functions[3].

PROTAC_MoA PROTAC Scaffold-Derived PROTAC Ternary Ternary Complex PROTAC->Ternary Binds Target Target Kinase (e.g., IRAK1) Target->Ternary Recruited E3 E3 Ligase (VHL) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Fig 1. Targeted protein degradation pathway mediated by scaffold-derived PROTACs.

Quantitative Pharmacological Profiles

The functionalization of the methyl 2-(3-methoxy-4-nitrophenyl)acetate scaffold yields vastly different pharmacological profiles depending on the terminal modification.

Derivative ClassPrimary TargetMechanism of ActionKey Efficacy MetricRef
Pyrimidine-coupled anilineALKATP-competitive inhibitionIC50 < 10 nM[1]
Rociletinib analogEGFR (L858R/T790M)Covalent kinase inhibitionIC50 ~ 15-30 nM[2]
VHL-recruiting PROTACIRAK1Ubiquitin-proteasome degradationDC50 < 50 nM[3]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and mechanistic fidelity, the following protocols utilize self-validating control loops to confirm both chemical synthesis and biological MoA.

Protocol 1: Scaffold Functionalization & Linker Attachment

Causality Focus: The nitro group must be reduced to an aniline to enable nucleophilic aromatic substitution (SNAr), while the ester must be hydrolyzed to allow amide coupling.

  • Nitro Reduction: Dissolve Methyl 2-(3-methoxy-4-nitrophenyl)acetate in ethyl acetate. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to yield the aniline derivative.

  • SNAr Coupling: React the resulting aniline with a 2,4-dichloropyrimidine derivative in the presence of DIPEA at 90°C overnight to form the hinge-binding core[2].

  • Saponification: Treat the intermediate with LiOH in a THF/H2O mixture for 2 hours to hydrolyze the methyl ester.

  • Self-Validation: Confirm complete conversion via LC-MS. The disappearance of the methyl ester peak and the appearance of the free carboxylic acid mass confirms the vector is ready for PROTAC linker attachment via standard EDC/HOBt coupling.

Protocol 2: PROTAC Degradation & Mechanistic Validation Assay

Causality Focus: To prove that a derivative acts via targeted degradation rather than off-target cytotoxicity, a mechanistic rescue assay must be employed.

  • Cell Treatment: Seed target cells (e.g., NSCLC lines) in 6-well plates. Treat with the PROTAC derivative at concentrations ranging from 1 nM to 1 µM for 24 hours.

  • Mechanistic Rescue (Validation Step): Pre-treat a parallel control cohort of cells with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.

    • Logic: If the compound functions as a true PROTAC, MG132 will block the proteasome, causing ubiquitinated IRAK1 to accumulate. If target protein levels drop regardless of MG132 presence, the MoA is flawed (indicating transcriptional suppression or general cytotoxicity).

  • Quantification: Lyse cells and perform Western blotting for IRAK1. Normalize bands to a GAPDH loading control to calculate the DC50 (concentration at which 50% of the target is degraded).

Workflow Synth 1. Scaffold Functionalization (Nitro Reduction & Saponification) Biochem 2. Biochemical Assays (Kinase IC50 / Binding Affinity) Synth->Biochem Purified Derivatives Cellular 3. Cellular Degradation Assays (Western Blot for DC50) Biochem->Cellular High-Affinity Binders Validation 4. Mechanistic Validation (MG132 Proteasome Rescue) Cellular->Validation Efficacious Degraders

Fig 2. Self-validating experimental workflow for evaluating derivative efficacy and mechanism.

References

  • US10695347B2 - Pyrimidine derivative and use thereof Source: Google Patents URL
  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR)
  • WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins Source: Google Patents URL
  • WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins (PROTAC Specific)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Catalytic Hydrogenation for the Synthesis of Methyl 2-(4-amino-3-methoxyphenyl)acetate

Executive Summary The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a direct route to synthetically versatile anilines. These anilines are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a direct route to synthetically versatile anilines. These anilines are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive, field-tested guide for the catalytic hydrogenation of Methyl 2-(3-methoxy-4-nitrophenyl)acetate to produce Methyl 2-(4-amino-3-methoxyphenyl)acetate, a key pharmaceutical intermediate.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the process. We present two robust protocols: a classical approach using hydrogen gas with a palladium on carbon (Pd/C) catalyst, and a safer, operationally simpler Catalytic Transfer Hydrogenation (CTH) method using ammonium formate as the hydrogen donor. Both methods are optimized for high yield, purity, and chemoselectivity, preserving the integrity of the ester and methoxy functional groups.

Mechanistic Rationale & Chemoselectivity

The catalytic hydrogenation of nitroarenes over a palladium surface is a heterogeneous catalytic process. The transformation does not occur in a single step but proceeds through a series of surface-mediated reduction events.[1]

The generally accepted pathway involves the following key intermediates:

  • Adsorption: The nitroarene adsorbs onto the palladium catalyst surface, primarily through the nitro group.[2]

  • Stepwise Reduction: Hydrogen, which has been dissociatively adsorbed onto the metal surface as highly reactive hydrogen atoms (M-H), is sequentially added. The nitro group is reduced first to a nitroso (Ar-NO) intermediate, then to a hydroxylamine (Ar-NHOH) intermediate.[1][3][4]

  • Hydrogenolysis & Desorption: Finally, the N-O bond of the hydroxylamine is cleaved by hydrogenolysis to form the aniline product (Ar-NH2) and water. The aniline then desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[1]

There is a potential alternative pathway involving the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo species, which are then further reduced to the aniline.[3][4] However, under typical laboratory conditions with efficient stirring, the direct pathway is often predominant.[3][4]

Nitro_Reduction_Mechanism Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Start->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + H₂

Caption: Direct hydrogenation pathway of a nitroarene.

Chemoselectivity: The remarkable success of this protocol hinges on the high chemoselectivity of the Pd/C catalyst system under mild conditions. The nitro group is one of the most easily reduced functional groups via catalytic hydrogenation.[5] Other functionalities present in the substrate, Methyl 2-(3-methoxy-4-nitrophenyl)acetate, are significantly less reactive:

  • Ester Group (-CO₂Me): Reduction of an ester to an alcohol requires much more forcing conditions (higher pressures, temperatures, and often different catalysts like ruthenium or copper chromite).[6] Under the conditions described herein, the ester remains intact.

  • Methoxy Group (-OMe): Ether linkages are generally stable and do not undergo hydrogenolysis unless they are benzylic ethers. The aryl methoxy group is inert.

  • Aromatic Ring: Hydrogenation of the benzene ring to a cyclohexane ring requires significantly higher pressures and temperatures and is not observed under these mild conditions.

Experimental Protocols

Two primary protocols are detailed below. Protocol A utilizes hydrogen gas and is considered the classical approach. Protocol B employs catalytic transfer hydrogenation, which avoids the handling of flammable hydrogen gas and specialized pressure equipment, making it an attractive alternative for many laboratories.[7][8]

Protocol A: Hydrogenation using H₂ Gas (Atmospheric Pressure)

This protocol is suitable for reactions conducted at or near atmospheric pressure using a hydrogen-filled balloon.[9][10]

Materials and Reagents:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Palladium on Carbon (10 wt% Pd, dry basis)

  • Methanol (MeOH), ACS grade or higher

  • Ethyl Acetate (EtOAc), ACS grade or higher

  • Celite® (Diatomaceous earth)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (two or three-neck round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon assembly

Equipment Setup and Procedure:

  • Catalyst Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (50-100 mg per 1.0 g of substrate). Handle the dry catalyst with care as it can be pyrophoric.[9][11]

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen gas three times to ensure an oxygen-free atmosphere.[9][11]

  • Substrate Addition: Under a positive flow of nitrogen, add a solution of Methyl 2-(3-methoxy-4-nitrophenyl)acetate (e.g., 5.0 g, 22.0 mmol) dissolved in methanol (100 mL).

  • Hydrogen Introduction: Evacuate and backfill the flask with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen gas.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C). Efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The disappearance of the starting material indicates completion.

  • Reaction Quench & Catalyst Removal: Once complete, purge the system with nitrogen gas again to remove all hydrogen.[9] Prepare a small pad of Celite® in a Büchner or sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL).

    • CRITICAL SAFETY NOTE: The filtered catalyst is highly pyrophoric, especially when containing adsorbed hydrogen.[11] Do not allow the filter cake to dry in the air.[11] Immediately after filtration, carefully transfer the wet Celite®/catalyst pad to a separate beaker and quench by slowly adding water to create a slurry.[9] This wet catalyst should be stored under water in a dedicated, clearly labeled waste container.[9][12]

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be used as is if sufficiently pure, or it can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method uses ammonium formate, which decomposes in situ in the presence of Pd/C to generate hydrogen, ammonia, and carbon dioxide, thus serving as a convenient hydrogen source.[7] This procedure obviates the need for hydrogen cylinders and pressure equipment.[7][8][13]

Materials and Reagents:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Palladium on Carbon (10 wt% Pd, dry basis)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH), ACS grade or higher

  • Deionized Water

  • Celite® (Diatomaceous earth)

  • Standard laboratory glassware

Equipment Setup and Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(3-methoxy-4-nitrophenyl)acetate (e.g., 5.0 g, 22.0 mmol) and methanol (100 mL). Stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (150-250 mg per 1.0 g of substrate).

  • Hydrogen Donor Addition: In a single portion, add ammonium formate (e.g., 7.0 g, 111 mmol, ~5 equivalents). The use of a stoichiometric excess of the hydrogen donor is common.[14]

  • Reaction: Gently heat the mixture to a mild reflux (methanol boils at ~65 °C) or stir at room temperature. The reaction is often exothermic. Vigorous gas evolution (CO₂) will be observed initially.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. CTH reactions are often very rapid, sometimes completing in 30-90 minutes.[13]

  • Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh methanol.

    • SAFETY NOTE: The used catalyst, while generally less pyrophoric than from H₂ gas reactions, should still be handled with care. Quench the filter cake with water as described in Protocol A.[9]

  • Workup & Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.

Workflow and Data Summary

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A1 Charge Flask with Substrate & Solvent A2 Add Pd/C Catalyst A1->A2 A3 Introduce Hydrogen Source (H₂ Gas or NH₄HCO₂) A2->A3 B1 Stir Vigourously at Designated Temperature A3->B1 B2 Monitor by TLC/LC-MS B1->B2 C1 Filter through Celite® to Remove Catalyst B2->C1 C2 Safely Quench Catalyst C1->C2 C3 Solvent Removal (Rotary Evaporation) C1->C3 C4 Purification (if needed) C3->C4 Product Final Product: Methyl 2-(4-amino-3-methoxyphenyl)acetate C4->Product Start Starting Material: Methyl 2-(3-methoxy-4-nitrophenyl)acetate Start->A1

Sources

Application

Application Note: Strategic Use of Methyl 2-(3-methoxy-4-nitrophenyl)acetate as a Key Building Block in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Abstract This technical guide details the strategic application of Methyl 2-(3-methoxy-4-nitrophenyl)acetate as a versatile precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The intrinsic fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide details the strategic application of Methyl 2-(3-methoxy-4-nitrophenyl)acetate as a versatile precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The intrinsic functionalities of this building block—a nitro group that can be selectively reduced to a primary amine and an activated acetate moiety—render it exceptionally valuable for constructing advanced heterocyclic scaffolds. This document provides in-depth, field-proven protocols, explains the causality behind critical experimental choices, and presents a case study on the synthesis of a key intermediate for Nintedanib. The methodologies are designed to be robust, scalable, and self-validating for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

In modern pharmaceutical development, the efficiency of a synthetic route is paramount. The selection of starting materials that offer convergent and flexible pathways to complex molecules is a key determinant of success. Methyl 2-(3-methoxy-4-nitrophenyl)acetate is an exemplary precursor, possessing latent functionalities that can be strategically unveiled to facilitate key bond-forming events.

  • The Nitro Group as a Masked Amine: The aromatic nitro group is an electron-withdrawing group that can be cleanly and selectively reduced to a highly nucleophilic primary amine. This transformation is one of the most reliable and widely used methods in medicinal chemistry for introducing a nitrogen atom poised for cyclization or coupling reactions[1].

  • Ortho-Methoxy Substitution: The methoxy group positioned ortho to the nascent amine influences its electronic properties and can provide steric guidance in subsequent reactions.

  • The Methyl Acetate Moiety: This functional group provides a carbon extension from the aromatic ring, suitable for participating in cyclization reactions to form lactams and other heterocyclic systems crucial for biological activity[2][3].

This guide will focus on the foundational transformation of this precursor and its direct application in the synthesis of a core intermediate for Nintedanib, a potent tyrosine kinase inhibitor.

The Critical Transformation: Selective Nitro Group Reduction

The conversion of the nitro group to a primary amine is the gateway to utilizing Methyl 2-(3-methoxy-4-nitrophenyl)acetate in API synthesis. While various methods exist, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is a preferred industrial and laboratory method. This approach circumvents the need for high-pressure hydrogenation gas, making it safer and more convenient for scale-up operations[4].

Causality Behind Method Selection:

  • Catalyst: 10% Palladium on carbon (Pd/C) is a highly efficient and robust heterogeneous catalyst that can be easily removed by filtration, simplifying product purification[4].

  • Hydrogen Donor: Hydrazine hydrate (NH₂NH₂·H₂O) serves as a convenient in-situ source of hydrogen, eliminating the hazards associated with handling flammable hydrogen gas[4][5].

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they solubilize the organic precursor and the hydrazine hydrate, facilitating efficient mass transfer to the solid catalyst surface.

Experimental Workflow: Nitro Group Reduction

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Methyl 2-(3-methoxy- 4-nitrophenyl)acetate B Ethanol (Solvent) C 10% Pd/C Catalyst D Add Hydrazine Hydrate (Dropwise at RT) C->D E Heat to Reflux (e.g., 80°C) F Cool and Filter (Remove Pd/C) E->F G Evaporate Solvent H Methyl 2-(4-amino- 3-methoxyphenyl)acetate G->H

Caption: Workflow for catalytic transfer hydrogenation.

Protocol 1: Synthesis of Methyl 2-(4-amino-3-methoxyphenyl)acetate

This protocol describes the selective reduction of the nitro group.

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Quantity (Example Scale)
Methyl 2-(3-methoxy-4-nitrophenyl)acetate34837-88-2225.201.010.0 g (44.4 mmol)
Ethanol (200 Proof)64-17-546.07-150 mL
10% Palladium on Carbon (Pd/C)7440-05-3-~10% w/w1.0 g
Hydrazine Hydrate (~64% NH₂NH₂)7803-57-850.065.07.0 mL (~140 mmol)

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 2-(3-methoxy-4-nitrophenyl)acetate (10.0 g, 44.4 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the suspension. Note: Pd/C is flammable when dry and can ignite solvents. Handle with care.

  • Addition of Hydrogen Donor: While stirring at room temperature, add hydrazine hydrate (7.0 mL) dropwise over 10-15 minutes. The addition is exothermic, and gas evolution (N₂) will be observed.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Quench with water before disposal.

  • Isolation: Wash the Celite pad with additional ethanol (2 x 25 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is sufficient. The expected product is Methyl 2-(4-amino-3-methoxyphenyl)acetate as a solid. Typical yields range from 85-95%.

Application in API Synthesis: A Case Study on a Nintedanib Intermediate

Nintedanib is a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer[6][7]. Its synthesis involves the condensation of an aniline derivative with a substituted oxindole core. The amine intermediate synthesized in Protocol 1 is a direct precursor to one of the key building blocks required for Nintedanib synthesis.

Synthetic Strategy: Condensation Reaction

The nucleophilic primary amine of Methyl 2-(4-amino-3-methoxyphenyl)acetate attacks an activated enol ether of a substituted oxindole, followed by elimination of methanol to form a stable enamine linkage. This reaction is a cornerstone of the Nintedanib synthesis pathway described in the literature[7][8].

G A Methyl 2-(4-amino- 3-methoxyphenyl)acetate (from Protocol 1) C Condensation Reaction (Methanol, Reflux) A->C B Methyl 1-acetyl-3-(methoxy(phenyl) methylene)-2-oxoindoline-6-carboxylate B->C D Nintedanib Intermediate (Anilino-indolinone Adduct) C->D Formation of Enamine Linkage

Caption: Reaction scheme for Nintedanib intermediate synthesis.

Protocol 2: Synthesis of a Key Nintedanib Intermediate

This protocol outlines the condensation reaction to form the core structure of Nintedanib.

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Quantity (Example Scale)
Methyl 2-(4-amino-3-methoxyphenyl)acetate100193-10-0195.201.08.7 g (44.4 mmol)
Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate153351-51-6351.351.015.6 g (44.4 mmol)
Methanol67-56-132.04-150 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL flask equipped with a stirrer and reflux condenser, add Methyl 2-(4-amino-3-methoxyphenyl)acetate (8.7 g, 44.4 mmol) and Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (15.6 g, 44.4 mmol).

  • Solvent Addition: Add methanol (150 mL) to the flask.

  • Reaction: Heat the suspension to reflux (approx. 65°C). The reaction mixture will typically turn into a clear solution before a new solid precipitates. Maintain at reflux for 6-8 hours[8]. Monitor the reaction by TLC or HPLC.

  • Isolation: After the reaction is complete, cool the suspension to 0-5°C and stir for an additional hour to maximize precipitation.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of ice-cold methanol (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting yellow solid product under vacuum at 50°C to a constant weight. The expected product is the "anilino" compound, a direct precursor to Nintedanib[8]. Yields are typically high, often exceeding 85-90%[8].

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

ChemicalPrimary HazardsHandling Precautions
Hydrazine HydrateToxic, Corrosive, Suspected CarcinogenHandle in a fume hood, avoid inhalation and skin contact.
Palladium on CarbonFlammable solid (especially when dry or spent)Do not allow to dry. Keep wetted. Filtered catalyst may be pyrophoric.[4]
MethanolFlammable liquid, Toxic if ingested or inhaledUse in a well-ventilated area, away from ignition sources.

Conclusion

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a high-value precursor for pharmaceutical synthesis. The protocols detailed herein provide a reliable and efficient pathway for its conversion into a key amino-intermediate and its subsequent elaboration into the core structure of the API Nintedanib. The strategic unmasking of the amine functionality via catalytic transfer hydrogenation is a robust and scalable key step. By understanding the causality behind the selection of reagents and conditions, researchers can confidently adapt these methodologies for the development of novel APIs and streamline existing synthetic routes.

References

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • MDPI. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • PMC. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Goa University. Advancement in methodologies for reduction of nitroarenes.
  • Universidade Nova de Lisboa. Tofacitinib synthesis.
  • IJIRT. An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib.
  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib.
  • ResearchGate. An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development.
  • New Drug Approvals. Improved Process For Preparation Of Nintedanib And Pharmaceutically Salts Thereof.
  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
  • Google Patents. CN113354599A - Preparation method of nintedanib key intermediate.
  • New Drug Approvals. Nintedanib.
  • PDF. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • Chinese Journal of Pharmaceuticals. Synthesis of Tofacitinib.
  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • MDPI. Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments.

Sources

Method

Application Note: Esterification Protocols for Methyl 2-(3-methoxy-4-nitrophenyl)acetate Synthesis

Introduction & Mechanistic Rationale Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 162663-13-0) is a highly valued building block in pharmaceutical chemistry, frequently utilized as a precursor in the synthesis of targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 162663-13-0) is a highly valued building block in pharmaceutical chemistry, frequently utilized as a precursor in the synthesis of targeted protein degraders, such as Von Hippel-Lindau (VHL)-recruiting IRAK1 modulators . The synthesis of this compound relies on the efficient esterification of 3-methoxy-4-nitrophenylacetic acid.

From a mechanistic standpoint, the presence of the 3-methoxy (electron-donating) and 4-nitro (electron-withdrawing) groups creates a strong push-pull electronic system on the aromatic ring. However, the reactivity of the carboxylic acid is fundamentally preserved. Kinetic studies demonstrate that phenylacetic acids esterify approximately 100 times faster than their benzoic acid counterparts. This accelerated rate occurs because the intervening methylene ( −CH2​− ) spacer insulates the carbonyl carbon from the steric bulk of the ortho-methoxy group and the direct electronic deactivation of the nitroaromatic system .

While emerging electrochemical dehydration techniques offer novel, additive-free pathways for esterification , classical synthetic routes remain the scalable standard for drug development professionals . This guide details three self-validating, field-proven methodologies to achieve this transformation, highlighting the causality behind each experimental choice.

Reaction Pathway Visualization

Esterification_Workflow A 3-Methoxy-4-nitrophenylacetic acid (Starting Material) B Method A: Fischer-Speier MeOH, H2SO4, Reflux A->B Reversible H+ Catalysis C Method B: Steglich Coupling MeOH, EDC, DMAP, RT A->C Mild Activation D Method C: Acyl Chloride 1. SOCl2, Reflux | 2. MeOH A->D Irreversible Chlorination E Methyl 2-(3-methoxy-4-nitrophenyl)acetate (Target Product) B->E -H2O C->E -EDC-Urea D->E -HCl, -SO2

Reaction pathways for esterifying 3-methoxy-4-nitrophenylacetic acid to its methyl ester.

Experimental Methodologies

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

Causality: This method relies on Le Chatelier's principle. By using methanol as both the reactant and the solvent, the equilibrium is driven toward the product. Sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

Step-by-Step Protocol:

  • Reaction Setup: Charge a dry 250 mL round-bottom flask with 3-methoxy-4-nitrophenylacetic acid (10.0 g, 47.3 mmol, 1.0 eq) and anhydrous methanol (100 mL, 10 volumes).

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Slowly add concentrated H2​SO4​ (0.25 mL, ~0.1 eq) dropwise. Rationale: Dropwise addition prevents localized exothermic heating that could lead to etherification of methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • Validation (In-Process QC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, UV 254 nm). The starting acid will remain near the baseline, while the less polar methyl ester will elute higher ( Rf​≈0.6 ).

  • Workup: Once complete, concentrate the mixture in vacuo to remove excess methanol. Dissolve the resulting residue in Ethyl Acetate (150 mL).

  • Self-Validating Purification: Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL). Rationale: The bicarbonate neutralizes the sulfuric acid and deprotonates any unreacted starting material, pulling it into the aqueous phase while the target ester remains in the organic layer.

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the product as a pale yellow solid.

Method B: Steglich-Type Esterification (Carbodiimide Coupling)

Causality: Ideal for acid-sensitive derivatives or when avoiding harsh reflux conditions is necessary. We utilize EDC·HCl instead of DCC. While DCC produces dicyclohexylurea (DCU)—which is notoriously difficult to separate from the product—EDC produces a water-soluble urea byproduct that is effortlessly removed during aqueous workup. DMAP acts as a superior nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the starting acid (10.0 g, 47.3 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous methanol (2.87 mL, 71.0 mmol, 1.5 eq) and DMAP (0.58 g, 4.7 mmol, 0.1 eq). Cool the mixture to 0 °C.

  • Coupling Initiation: Add EDC·HCl (10.8 g, 56.8 mmol, 1.2 eq) portionwise over 15 minutes. Rationale: Portionwise addition controls the initial exotherm and prevents the degradation of the activated O-acylisourea intermediate.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process QC): Confirm completion via TLC or LC-MS.

  • Self-Validating Purification: Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl (50 mL) to remove DMAP, saturated NaHCO3​ (50 mL) to remove unreacted acid, and water (50 mL) to remove the EDC-urea byproduct.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Method C: Thionyl Chloride-Mediated Esterification

Causality: This two-step, one-pot method converts the acid into a highly reactive acyl chloride. The addition of a catalytic amount of DMF forms a Vilsmeier-Haack intermediate, which drastically accelerates chlorination. The reaction is irreversible due to the expulsion of HCl and SO2​ gases, ensuring near-quantitative conversion.

Step-by-Step Protocol:

  • Acyl Chloride Formation: Suspend the acid (10.0 g, 47.3 mmol, 1.0 eq) in anhydrous DCM (50 mL). Add Thionyl Chloride ( SOCl2​ , 6.8 mL, 94.6 mmol, 2.0 eq) and 2 drops of anhydrous DMF.

  • Reflux: Heat to 45 °C for 2 hours. Rationale: The cessation of gas evolution visually self-validates the complete conversion to the acyl chloride.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to completely remove unreacted SOCl2​ . Critical Step: Residual SOCl2​ will react with methanol to form corrosive HCl and dimethyl sulfite, reducing yield.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C. Add anhydrous methanol (9.6 mL, 236.5 mmol, 5.0 eq) dropwise.

  • Stirring & Validation: Stir for 1 hour at room temperature. Verify product formation via TLC.

  • Workup: Dilute with DCM (50 mL) and carefully wash with saturated NaHCO3​ (2 × 50 mL) to neutralize residual HCl. Dry over Na2​SO4​ and concentrate.

Quantitative Data & Protocol Comparison

To assist in route selection, the quantitative parameters and operational trade-offs of the three protocols are summarized below:

ParameterMethod A: Fischer-SpeierMethod B: Steglich CouplingMethod C: Thionyl Chloride
Reagents MeOH, H2​SO4​ (cat.)MeOH, EDC·HCl, DMAP SOCl2​ , DMF (cat.), MeOH
Reaction Temp 65 °C (Reflux)0 °C to Room Temp45 °C, then 0 °C to RT
Reaction Time 4 – 6 hours12 hours3 hours (total)
Typical Yield 85 – 90%90 – 95%> 95%
Key Advantage Highly scalable, low reagent cost.Extremely mild, neutral pH, no heating required.Irreversible, fastest kinetics, highest crude purity.
Primary Limitation Reversible equilibrium; requires rigorous aqueous workup.Higher reagent cost; atom economy is lower due to EDC.Generates toxic/corrosive gases ( SO2​ , HCl ).

Final Analytical Validation: Regardless of the method chosen, the final product (Methyl 2-(3-methoxy-4-nitrophenyl)acetate) should be validated via 1H NMR. The successful formation of the ester is definitively confirmed by the appearance of a sharp, three-proton singlet integrating to the methoxy ester group at approximately δ 3.70 ppm, alongside the distinct benzylic methylene protons ( Ar-CH2​-CO ) around δ 3.65 ppm.

References

  • Han, J., Haines, C. A., Piane, J. J., Filien, L. L., & Nacsa, E. D. (2023). An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives. Journal of the American Chemical Society, 145(29), 15680–15687. URL:[Link]

  • Chapman, N. B., Rodgers, M. G., & Shorter, J. (1968). The separation of polar and steric effects. Part VII. The kinetics of the acid-catalysed esterification of substituted phenylacetic acids by methanol. Journal of the Chemical Society B: Physical Organic, 164-167. URL:[Link]

  • Paliwal, S., et al. (2021).WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins. Google Patents.
Application

Application Notes and Protocols for the Reduction of Methyl 2-(3-methoxy-4-nitrophenyl)acetate to its Amino Derivative

Abstract The reduction of the nitroarene functional group in methyl 2-(3-methoxy-4-nitrophenyl)acetate to the corresponding primary amine, methyl 2-(4-amino-3-methoxyphenyl)acetate, is a critical transformation in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reduction of the nitroarene functional group in methyl 2-(3-methoxy-4-nitrophenyl)acetate to the corresponding primary amine, methyl 2-(4-amino-3-methoxyphenyl)acetate, is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on several robust and scalable procedures for this conversion. We will delve into detailed protocols for catalytic hydrogenation, metal-mediated reductions (using iron and tin(II) chloride), and reduction with sodium dithionite. The causality behind experimental choices, safety considerations, and comparative data are discussed to enable the selection of the most appropriate method based on laboratory capabilities, scale, and substrate compatibility.

Introduction

Aromatic amines are foundational building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and dyes. The reduction of aromatic nitro compounds represents one of the most common and reliable methods for their preparation. The target molecule of this guide, methyl 2-(4-amino-3-methoxyphenyl)acetate, is a valuable intermediate in the synthesis of more complex molecules.[1][2] The successful and efficient synthesis of this amino derivative is therefore of significant interest.

This application note will explore multiple methodologies for the reduction of methyl 2-(3-methoxy-4-nitrophenyl)acetate. The choice of the optimal reduction method is contingent on several factors including the presence of other reducible functional groups, cost, safety, and environmental impact.[3] We will provide detailed, step-by-step protocols for the following methods:

  • Catalytic Hydrogenation: Often the cleanest and most efficient method, utilizing a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas.[4][5]

  • Metal-Mediated Reductions: Classic and cost-effective methods using metals such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[4][6]

  • Sodium Dithionite Reduction: A mild and often chemoselective alternative that avoids the use of heavy metals and high-pressure equipment.[7][8]

Each protocol is designed to be self-validating, with clear explanations for each step and guidance on monitoring reaction progress and product isolation.

Chemical Transformation Overview

The primary chemical transformation discussed is the reduction of a nitro group to an amine.

Nitro_Reduction Start Methyl 2-(3-methoxy-4-nitrophenyl)acetate End Methyl 2-(4-amino-3-methoxyphenyl)acetate Start->End Reduction [H]

Caption: General reaction scheme for the reduction of the nitro group.

Section 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitroarenes.[4] The use of palladium on carbon (Pd/C) as a catalyst is common due to its high activity and selectivity.[9] This method often provides clean products with simple work-up procedures.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and effective catalyst for this transformation. The catalyst loading can be optimized, but 5-10 mol% is a good starting point.[10]

  • Solvent: Protic solvents like methanol or ethanol are generally preferred as they can accelerate the hydrogenation rate.[11]

  • Hydrogen Source: Hydrogen gas can be supplied from a balloon for atmospheric pressure reactions or from a cylinder for reactions at higher pressures in a specialized apparatus.[12]

  • Safety: Catalytic hydrogenation with hydrogen gas carries a significant fire and explosion risk.[13] The catalyst itself can be pyrophoric, especially after the reaction when it has adsorbed hydrogen.[11][14] Therefore, all operations must be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas (nitrogen or argon) before and after the reaction.[14][15]

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Balloon

Materials:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon)

  • Celite®

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(3-methoxy-4-nitrophenyl)acetate (1.0 eq) in methanol.

  • Inert Atmosphere: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of nitrogen or argon.[10]

  • Hydrogenation: Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times. For atmospheric pressure hydrogenation, inflate a balloon with hydrogen gas and attach it to the flask.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[10]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.[10] Caution: The used catalyst can be pyrophoric and should be kept wet.[13]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product. Further purification can be performed by chromatography if necessary.

Catalytic_Hydrogenation_Workflow A Dissolve Substrate in Methanol B Add Pd/C under Inert Atmosphere A->B C Purge with H₂ and Attach Balloon B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Purge with Inert Gas E->F Reaction Complete G Filter through Celite F->G H Solvent Evaporation G->H I Purification (if needed) H->I

Caption: Workflow for catalytic hydrogenation.

Section 2: Metal-Mediated Reductions

Reductions using metals like iron and tin in acidic media are classic, cost-effective, and reliable methods for converting nitroarenes to anilines.[3][4] These methods are often more tolerant of certain functional groups compared to catalytic hydrogenation.

Protocol 2: Reduction with Iron Powder in Acetic Acid

Iron powder in the presence of a proton donor like acetic acid provides a mild and chemoselective method for nitro group reduction.[16][17]

Causality of Experimental Choices:

  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction is believed to involve electron transfer from the iron surface to the nitro group.[18]

  • Acid: Acetic acid serves as a proton source for the reaction.

  • Work-up: The work-up can be challenging due to the formation of iron salts. Neutralization with a base and filtration are necessary to remove these byproducts.[19] Using a chelating agent like EDTA during workup can help to manage the formation of gelatinous iron hydroxides.[20]

Materials:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate or sodium hydroxide solution

  • Ethyl acetate

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend methyl 2-(3-methoxy-4-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.

  • Addition of Iron: Add iron powder (typically 3-5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the pad with ethanol.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate.[3]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine product. Purify as required.[3]

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) is another effective reagent for the reduction of aromatic nitro compounds and is known for its mildness.[4][21]

Causality of Experimental Choices:

  • Reducing Agent: SnCl₂ is a versatile reducing agent that can be used in various solvents, including ethanol and ethyl acetate.[22]

  • Work-up: The work-up involves neutralizing the acidic reaction mixture, which precipitates tin salts. These are then removed by filtration.[3]

Materials:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide solution (e.g., 3 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 2-(3-methoxy-4-nitrophenyl)acetate (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-5 eq) to the solution.[3] The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution. A precipitate of tin salts will form.[21]

  • Filtration and Extraction: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.[3]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the resulting amine if necessary.[3]

Section 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[7][8] It offers a metal-free alternative and is often chemoselective.[8]

Causality of Experimental Choices:

  • Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism, with the sulfur dioxide radical anion (•SO₂⁻) being the active reducing species.[8]

  • Solvent System: A mixture of an organic solvent (like methanol or DMF) and water is typically used to dissolve both the substrate and the sodium dithionite.[23][24]

  • Work-up: The work-up is generally straightforward, involving extraction with an organic solvent.[8]

Materials:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Sodium dithionite (Na₂S₂O₄)

  • Methanol or DMF

  • Water

  • Ethyl acetate

  • Saturated brine solution

Procedure:

  • Reaction Setup: Dissolve the methyl 2-(3-methoxy-4-nitrophenyl)acetate in a suitable solvent system (e.g., methanol/water or DMF/water) in a round-bottom flask.

  • Addition of Reducing Agent: In a separate container, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water. Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[8]

  • Reaction: The reaction is often exothermic and can be stirred at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add water to the reaction mixture.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[8]

  • Isolation: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Iron (Fe) ReductionTin(II) Chloride (SnCl₂) ReductionSodium Dithionite (Na₂S₂O₄) Reduction
Reagents H₂, Pd/CFe, Acid (e.g., AcOH)SnCl₂·2H₂O, Acid or neutralNa₂S₂O₄
Conditions Room temp, atmospheric or high pressureRefluxRoom temp or gentle heatRoom temp or gentle heat
Advantages High yield, clean reaction, simple work-upInexpensive, mild, good chemoselectivityMild, good functional group toleranceInexpensive, safe, metal-free, good chemoselectivity
Disadvantages Requires specialized equipment, pyrophoric catalyst, potential for over-reductionDifficult work-up (iron salts), can be slowStoichiometric amounts of tin salts producedCan require aqueous/organic solvent mixtures
Safety Flammable H₂ gas, pyrophoric catalystStandard laboratory precautionsCorrosive acid (if used), tin wasteStandard laboratory precautions

Conclusion

The reduction of methyl 2-(3-methoxy-4-nitrophenyl)acetate to methyl 2-(4-amino-3-methoxyphenyl)acetate can be successfully achieved through several reliable methods. Catalytic hydrogenation offers a clean and efficient route but requires careful handling of hydrogen gas and the pyrophoric catalyst. Metal-mediated reductions with iron or tin(II) chloride are cost-effective and robust alternatives, though they can present challenges in the work-up. Sodium dithionite provides a safe, inexpensive, and metal-free option with good chemoselectivity. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule.

References

  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. (n.d.). Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors - Nanjing Hjchem. (n.d.). Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex | Journal of the American Chemical Society. (2022). Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017). Retrieved from [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Hydrogenation Reactions - safety.pitt.edu. (2012). Retrieved from [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. (2021). Retrieved from [Link]

  • Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study - MDPI. (2002). Retrieved from [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. (2026). Retrieved from [Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. (2013). Retrieved from [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025). Retrieved from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (2007). Retrieved from [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. (2021). Retrieved from [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source - Journal of Synthetic Chemistry. (n.d.). Retrieved from [Link]

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros - Reddit. (2025). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones | The Journal of Organic Chemistry - ACS Publications. (2002). Retrieved from [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024). Retrieved from [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI. (2022). Retrieved from [Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. (2019). Retrieved from [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018). Retrieved from [Link]

  • CN102690199A - Preparation method for methyl methoxyacetate - Google Patents. (n.d.).
  • US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents. (n.d.).
  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. (n.d.). Retrieved from [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - Beilstein Journals. (2016). Retrieved from [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (n.d.). Retrieved from [Link]

  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts - MDPI. (2023). Retrieved from [Link]

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Method

Application Notes and Protocols for the Utilization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in Cross-Coupling Reactions

Introduction: A Versatile Building Block with Untapped Potential Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a richly functionalized aromatic compound, poised for significant applications in the synthesis of complex mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block with Untapped Potential

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a richly functionalized aromatic compound, poised for significant applications in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Its structure, featuring a nitro group, a methoxy substituent, and an acetate moiety, offers multiple points for chemical modification. The presence of the nitro group, traditionally viewed as a directing group or a precursor to an amine, has more recently been explored as a leaving group in denitrative cross-coupling reactions. This positions Methyl 2-(3-methoxy-4-nitrophenyl)acetate as an attractive, readily available electrophilic partner for the construction of diverse carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of the potential applications of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer expert insights into experimental design, and provide detailed, adaptable protocols for key coupling reactions, empowering researchers to unlock the synthetic utility of this valuable intermediate.

The Dawn of Denitrative Cross-Coupling: A Mechanistic Overview

The utilization of nitroarenes as electrophiles in cross-coupling reactions represents a significant advancement in synthetic chemistry, offering a cost-effective and readily accessible alternative to traditional aryl halides and triflates.[1] These reactions hinge on the challenging oxidative addition of the Ar-NO2 bond to a low-valent transition metal catalyst, typically palladium(0).[1][2] The electron-withdrawing nature of the nitro group, which typically deactivates the aromatic ring towards electrophilic substitution, paradoxically makes it a viable leaving group in these catalytic cycles.[3]

The catalytic cycle for the denitrative cross-coupling of a nitroarene can be generalized as follows:

  • Oxidative Addition: A low-valent palladium(0) complex, stabilized by electron-rich, bulky ligands, undergoes oxidative addition into the C-NO2 bond of the nitroarene to form a Pd(II) intermediate. This is often the rate-limiting step and requires a highly active catalyst system.[1][2]

  • Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organopalladium(II) intermediate then reacts with the nucleophilic coupling partner. In the case of a Suzuki-Miyaura coupling, this involves transmetalation with an organoboron species.[4][5] For a Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Denitrative Cross-Coupling Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(NO2)L_n Ar-Pd(II)(NO2)L_n Pd(0)L_n->Ar-Pd(II)(NO2)L_n Oxidative Addition (Ar-NO2) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(NO2)L_n->Ar-Pd(II)(Nu)L_n Transmetalation or Amine Coordination/Deprotonation Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Regeneration of Catalyst

Figure 1: Generalized catalytic cycle for denitrative cross-coupling reactions.

Application Notes: Harnessing Methyl 2-(3-methoxy-4-nitrophenyl)acetate in Key Cross-Coupling Reactions

The unique electronic properties of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, particularly the presence of the nitro group, necessitate careful consideration of reaction conditions. The following sections outline potential applications in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on experimental design and optimization.

Suzuki-Miyaura Coupling: Forging New C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[5][7] The denitrative variant has been successfully demonstrated with a range of nitroarenes, suggesting its feasibility with our target molecule.[1][3]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The success of the denitrative Suzuki-Miyaura coupling is highly dependent on the catalyst system. Palladium precursors like Pd(OAc)2 or Pd2(dba)3 are commonly used.[5] However, the choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as BrettPhos, have shown efficacy in promoting the challenging oxidative addition of the Ar-NO2 bond.[1][3] N-heterocyclic carbene (NHC) ligands are also promising due to their strong electron-donating ability and high stability.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Common choices include K3PO4, K2CO3, and Cs2CO3. The choice of base can influence reaction rates and yields, and empirical screening is often necessary.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are typically employed to ensure the stability of the catalyst and reagents.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination allows for the formation of arylamines, a prevalent motif in pharmaceuticals.[6] The denitrative version of this reaction has also been reported, opening the door for the synthesis of novel aniline derivatives from Methyl 2-(3-methoxy-4-nitrophenyl)acetate.[1][2]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a highly active palladium catalyst is required. Ligands such as X-Phos and other Buchwald-type phosphines are often effective in promoting C-N bond formation.[9][10]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and subsequent formation of the palladium-amido complex.[6] Sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) are frequently used.

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used as coupling partners. The steric and electronic properties of the amine can influence the reaction outcome.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[11][12][13] While less common than the Suzuki or Buchwald-Hartwig reactions with nitroarenes, denitrative Sonogashira couplings have been developed.[3]

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction traditionally employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[11][12] The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is believed to form a copper acetylide intermediate that participates in the transmetalation step. Copper-free versions have also been developed.[13]

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[12]

  • Alkyne Coupling Partner: A variety of terminal alkynes can be employed as coupling partners.

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as robust starting points for the cross-coupling reactions of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. It is crucial to note that these are generalized procedures and will likely require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst and ligand to an oven-dried flask. B Add Methyl 2-(3-methoxy-4-nitrophenyl)acetate, coupling partner, and base. A->B C Evacuate and backfill the flask with inert gas. B->C D Add anhydrous solvent. C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and quench. F->G H Perform aqueous workup and extraction. G->H I Dry the organic layer and concentrate. H->I J Purify the crude product by column chromatography. I->J

Figure 2: A generalized workflow for cross-coupling experiments.

Table 1: Summary of Proposed Starting Conditions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Palladium Source Pd(OAc)2 (2-5 mol%)Pd2(dba)3 (1-3 mol%)Pd(PPh3)2Cl2 (2-5 mol%)
Ligand BrettPhos (4-10 mol%)X-Phos (2-6 mol%)PPh3 (4-10 mol%)
Co-catalyst --CuI (1-5 mol%)
Base K3PO4 (2-3 equiv.)KOt-Bu (1.5-2 equiv.)Et3N (2-3 equiv.)
Solvent 1,4-Dioxane or TolueneToluene or THFToluene or DMF
Temperature 80-120 °C80-110 °C60-100 °C
Coupling Partner Arylboronic acid (1.2-1.5 equiv.)Amine (1.2-1.5 equiv.)Terminal Alkyne (1.2-1.5 equiv.)
Protocol 1: Generalized Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (e.g., 0.02 mmol, 2 mol%), BrettPhos (e.g., 0.04 mmol, 4 mol%), Methyl 2-(3-methoxy-4-nitrophenyl)acetate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Generalized Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3 (e.g., 0.01 mmol, 1 mol%), X-Phos (e.g., 0.02 mmol, 2 mol%), and KOt-Bu (1.5 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add Methyl 2-(3-methoxy-4-nitrophenyl)acetate (1.0 mmol) and the desired amine (1.2 mmol).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and place under a positive pressure of nitrogen or argon.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 90 °C for 8-16 hours.

  • Monitoring: Track the consumption of starting material using TLC or GC-MS.

  • Workup: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Generalized Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(PPh3)2Cl2 (e.g., 0.03 mmol, 3 mol%), CuI (e.g., 0.02 mmol, 2 mol%), and Methyl 2-(3-methoxy-4-nitrophenyl)acetate (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon (three cycles).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL), followed by Et3N (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion: A Gateway to Novel Chemical Space

The application of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in denitrative cross-coupling reactions offers a compelling strategy for the synthesis of highly functionalized aromatic compounds. While the protocols provided herein serve as a foundational guide, the inherent complexity and novelty of these transformations necessitate a systematic approach to optimization. By carefully selecting the catalyst system, base, and solvent, researchers can unlock the full synthetic potential of this versatile building block. The successful implementation of these methods will undoubtedly pave the way for the discovery of new chemical entities with valuable applications in drug discovery and materials science.

References

  • EvitaChem. Methyl (2-methoxy-4-nitrophenoxy)acetate.
  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Shodhganga. Chapter 5: 5.1 Introduction 5.1.1 Cross-coupling reactions.
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • PubMed. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes.
  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (2025, September 9). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF.
  • ACS Publications. (2024, November 26). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • PubMed Central. Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (2022, August 25). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate.
  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • SynArchive. Sonogashira Coupling.
  • PubChem. Methyl 2-(4-methoxy-3-nitrophenyl)acetate.
  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes.
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ACS Publications. (2022, November 3). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • RSC Publishing. Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
  • ACS Publications. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Benchchem. Technical Support Center: Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Springer. Supplementary Information Pd-catalyzed reductive Heck reaction of olefins with aryl bromides for Csp2-Csp3 bond formation.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol.
  • NSF Public Access Repository. (2025, June 1). N -(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • PubMed Central. 3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate.
  • PubMed Central. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • ResearchGate. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • MDPI. (2022, October 19). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Methyl 2-(3-methoxy-4-nitrophenyl)acetate synthesis

Introduction Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically achieved through the esterification of 3-methoxy-4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically achieved through the esterification of 3-methoxy-4-nitrophenylacetic acid, is a critical process where yield and purity are paramount. However, researchers often encounter challenges that lead to diminished yields and the formation of unwanted byproducts. This technical support guide provides a structured approach to troubleshooting common issues in this synthesis, grounded in chemical principles and validated experimental protocols. Our goal is to empower researchers to diagnose problems systematically and implement effective solutions to optimize their synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. The question-and-answer format is designed to help you quickly identify your issue and find a targeted solution.

Q1: My reaction yield is consistently low, and I recover a significant amount of the starting carboxylic acid. What are the likely causes?

This is the most common issue and typically points to incomplete esterification. The Fischer-Speier esterification is a reversible reaction, and its equilibrium must be actively shifted towards the product side.[1][2]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Reaction/Unfavorable Equilibrium The Fischer esterification is an equilibrium-limited process. The presence of water, a byproduct, can drive the reaction backward via hydrolysis.[1][2]1. Use Excess Methanol: Employing methanol as the solvent ensures a large molar excess, shifting the equilibrium towards the ester product according to Le Châtelier's principle. 2. Remove Water: If using a non-methanol solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[2]
Insufficient Acid Catalyst The reaction requires a strong acid catalyst (e.g., H₂SO₄, p-TsOH) to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1]Ensure a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used. For substrates sensitive to strong acids, milder catalysts like boron trifluoride etherate can be considered.[2]
Low Reaction Temperature Esterification reactions often require thermal energy to overcome the activation energy barrier.The reaction should be conducted at the reflux temperature of the chosen solvent (e.g., methanol, ~65 °C) to ensure a sufficient reaction rate.[2]
Q2: My TLC analysis shows multiple spots, and the final product is difficult to purify. What side reactions could be occurring?

The presence of multiple products indicates side reactions are competing with the desired esterification. The nitro and methoxy groups on the aromatic ring, while generally stable, can influence reactivity under certain conditions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Formation of Isomeric Byproducts If the starting material, 3-methoxy-4-nitrophenylacetic acid, is impure and contains other isomers (e.g., 4-methoxy-3-nitrophenylacetic acid), these will also be esterified, leading to a mixture of final products that can be difficult to separate.1. Verify Starting Material Purity: Before starting, confirm the purity and identity of the 3-methoxy-4-nitrophenylacetic acid using ¹H NMR and melting point analysis. 2. Optimize Nitration Conditions: If synthesizing the starting material, carefully control the nitration temperature to minimize the formation of unwanted isomers. Nitration is highly exothermic, and higher temperatures can reduce regioselectivity.[3][4]
Decomposition/Tar Formation Aggressive reaction conditions, such as excessively high temperatures or overly concentrated acid, can lead to decomposition of the starting material or product, often indicated by the reaction mixture turning dark or forming tar-like substances.[5]1. Control Temperature: Maintain a steady reflux and avoid overheating. 2. Controlled Reagent Addition: If preparing the nitrated precursor, add the nitrating mixture dropwise at low temperatures (0-5 °C) to manage the exothermic reaction.[4]
Hydrolysis During Workup Premature quenching of the acid catalyst with a large volume of aqueous base while the ester is still hot can lead to saponification (base-catalyzed hydrolysis) of the desired product back to the carboxylate salt.[6][7]Allow the reaction mixture to cool to room temperature before neutralization. Neutralize slowly with a mild base like saturated sodium bicarbonate solution, while monitoring the pH.

Key Experimental Protocols

Protocol 1: Optimized Fischer Esterification of 3-Methoxy-4-nitrophenylacetic acid

This protocol is designed to maximize yield by controlling the reaction equilibrium.

Materials:

  • 3-Methoxy-4-nitrophenylacetic acid

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-nitrophenylacetic acid (e.g., 10.0 g, 1.0 eq).

  • Reagent Addition: Add 100 mL of anhydrous methanol. Stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of n-hexane/ethyl acetate as eluent). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.

  • Workup (Cooling): Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate (100 mL). Slowly add saturated sodium bicarbonate solution portion-wise until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Protocol 2: Purification by Recrystallization

For obtaining a high-purity product, recrystallization is often effective.

Materials:

  • Crude Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Methanol

  • Deionized Water

  • Erlenmeyer flask, hot plate, ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Induce Crystallization: Slowly add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Visualizing the Process

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 3-Methoxy-4-nitrophenylacetic Acid E Methyl 2-(3-methoxy-4-nitrophenyl)acetate A->E Esterification B Methanol (Excess) B->E C H₂SO₄ (catalyst) C->E D Reflux (Heat) D->E E->A Hydrolysis (Reverse Reaction) F Water F->A

Caption: Fischer esterification of 3-Methoxy-4-nitrophenylacetic acid.

Troubleshooting Flowchart

G start Low Yield Observed q1 Is starting material (SM) recovered? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are multiple spots on TLC? q1->q2 No sol1 Increase excess MeOH Ensure strong acid catalyst Confirm reflux temperature a1_yes->sol1 end_node Proceed to Purification sol1->end_node a2_yes Side Reactions Occurring q2->a2_yes Yes q3 Is product dark/tar-like? q2->q3 No sol2 Check SM purity Control nitration temp Avoid harsh workup a2_yes->sol2 sol2->end_node a3_yes Decomposition q3->a3_yes Yes q3->end_node No sol3 Reduce reaction temp Ensure controlled reagent addition a3_yes->sol3 sol3->end_node

Caption: Systematic troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different alcohol, like ethanol? A: Yes, the Fischer esterification can be performed with other simple alcohols like ethanol. However, this will produce the corresponding ethyl ester. Note that reaction times and reflux temperatures will vary depending on the alcohol used.

Q: My starting material won't fully dissolve in methanol. What should I do? A: Ensure your methanol is anhydrous, as water can decrease the solubility of the non-polar starting material. If solubility is still an issue, you can slightly increase the volume of methanol. Gentle warming can also help, but ensure the acid catalyst is added only after complete dissolution.

Q: How do I know if my acid catalyst is still active? A: Concentrated sulfuric acid is very stable. However, p-toluenesulfonic acid can be hygroscopic. If you suspect your catalyst is old or has absorbed water, use a fresh bottle or dry the p-TsOH in a vacuum oven before use.

Q: Is it possible to purify the product using column chromatography? A: Yes, silica gel chromatography is a very effective method for purifying this compound if recrystallization does not yield a product of sufficient purity. A common eluent system is a mixture of n-hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 7:3).[8]

References

  • Kjonaas, R. A., & Williams, P. E. (2008). A Nitration Reaction Puzzle for the Organic Chemistry Laboratory. Journal of Chemical Education, 85(4), 545. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Suzuki, H., & Mori, T. (1996). Ozone-Mediated Nitration of Phenylalkyl Ethers, Phenylacetic Esters, and Related Compounds with Nitrogen Dioxide. The Highest Ortho Substitution Observed in the Electrophilic Nitration of Arenes. The Journal of Organic Chemistry, 61(18), 6480-6485. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Ahn, Y., et al. (2019). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Iconic Research and Engineering Journals, 9(3). Retrieved from [Link]

  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(6), 526-532. Retrieved from [Link]

Sources

Optimization

Optimizing solvent selection for Methyl 2-(3-methoxy-4-nitrophenyl)acetate recrystallization

Technical Support Center: Optimizing Solvent Selection for Recrystallization Introduction Effective purification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development. Recryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for Recrystallization

Introduction

Effective purification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development. Recrystallization is a powerful technique for this purpose, but its success is critically dependent on the rational selection of an appropriate solvent system.[1][2] This guide provides a comprehensive troubleshooting framework for optimizing the recrystallization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, a key intermediate in various synthetic pathways.

The core principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[3][4] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (0-4 °C), allowing for high-purity crystals to form upon cooling while impurities remain in the "mother liquor".[1][5][6][7] This document addresses common challenges encountered during this process, from initial solvent screening to troubleshooting issues like "oiling out" and low yield.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an ideal recrystallization solvent?

A1: A suitable solvent must meet several key criteria:

  • High Temperature Coefficient: The solvent must exhibit a significant difference in its ability to dissolve the compound at high versus low temperatures. The compound should be highly soluble when hot and sparingly soluble or insoluble when cold.[1][2][5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][7]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from melting and "oiling out" instead of crystallizing.[8][9] Solvents with boiling points between 60-100 °C are often practical.[8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[1][3][7]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[9][10] This is often because the solution becomes supersaturated at a temperature that is above the compound's melting point.[9][10] High levels of impurities can also depress the melting point, exacerbating the issue.[10][11] Oiled-out products are typically impure because the liquid droplets can dissolve impurities more effectively than the solvent.[10][12]

  • Immediate Solution: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to reduce saturation, and allow it to cool much more slowly.[9][10] Insulating the flask can promote gradual cooling.[10]

  • Preventative Measures: Ensure the solvent's boiling point is lower than your compound's melting point. If impurities are suspected, consider a preliminary purification step like charcoal treatment.[10]

Q3: Why is my crystal yield so low, and what can I do to improve it?

A3: Low recovery is one of the most common recrystallization problems. The primary causes include:

  • Using too much solvent: This is the most frequent error. An excessive volume of solvent will keep a significant portion of your compound dissolved even when the solution is cold.[9][13] To fix this, you can carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.[9]

  • Premature crystallization: If crystals form during hot filtration, product is lost. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper) is pre-heated.[6]

  • Incomplete crystallization: Cooling the solution in an ice bath after it has reached room temperature will maximize crystal formation by further reducing the compound's solubility.[8]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away your product.[13][14]

Q4: I've tried several single solvents without success. What is a mixed-solvent system and when should I use it?

A4: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics.[5][6] This technique employs two miscible solvents: a "good" solvent that dissolves the compound readily, and a "poor" or "anti-solvent" in which the compound is insoluble.[5][6][15]

You should consider this method when your compound is either too soluble in all common solvents (even when cold) or not soluble enough in any solvent (even when hot).[6] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy (turbid), indicating the saturation point has been reached.[15][16] A few drops of the "good" solvent are then added back to re-clarify the solution before it is cooled slowly.[15]

Troubleshooting Guide: Specific Issues & Solutions

Problem Potential Cause Recommended Action & Scientific Rationale
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Action: Boil off a portion of the solvent to concentrate the solution and re-cool.[9] Rationale: Crystallization requires a supersaturated state, where the concentration of the solute exceeds its equilibrium solubility at that temperature.
The solution is supersaturated but requires a nucleation site.Action 1: "Scratch" the inside of the flask with a glass rod just below the solvent line.[9][13] Rationale: The microscopic scratches on the glass provide a high-energy surface that acts as a nucleation point for crystal growth to begin.
Action 2: Add a "seed crystal" – a tiny speck of the original crude or pure compound.[9] Rationale: The seed crystal provides a pre-formed template of the desired crystal lattice, bypassing the initial energy barrier for nucleation.
Crystals Form Too Rapidly The solution was cooled too quickly, or the solution was too concentrated.Action: Re-heat the flask to re-dissolve the solid, add a small amount (1-2 mL) of additional solvent, and cool slowly (e.g., by leaving it on a warm hotplate that has been turned off).[9][10] Rationale: Rapid crystallization traps impurities within the fast-growing lattice. Slower cooling allows for the selective incorporation of only the target molecules, leading to higher purity.[2]
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Action: Before crystallization, add a small amount of activated charcoal to the hot solution and boil for a few minutes, then perform a hot filtration to remove the charcoal. Rationale: Activated charcoal has a high surface area that adsorbs large, polar, colored molecules, effectively removing them from the solution before the desired compound crystallizes.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Action: Choose a solvent with a lower boiling point. Rationale: To form a crystal lattice, the compound must be in its solid state. If the solution temperature is above the compound's melting point when saturation is reached, it will precipitate as a liquid.[9][10]
The solution is highly impure, causing significant melting point depression.Action: Attempt to fix by adding more of the "good" solvent and cooling very slowly.[10] If this fails, the crude material may require a different purification method (e.g., column chromatography) before attempting recrystallization. Rationale: Impurities disrupt the crystal lattice, lowering the energy required to melt the solid.[11]

Experimental Protocols & Data

Protocol 1: Microscale Single-Solvent Screening

This protocol is designed to efficiently test multiple solvents using a small amount of your crude Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

  • Preparation: Place ~20-30 mg of the crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (see Table 1) dropwise, mixing after each drop, up to ~0.5 mL. A good candidate solvent will not dissolve the compound at room temperature.[4] Reject any solvents that cause immediate dissolution.

  • Hot Solubility Test: For the remaining tubes, heat them carefully in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.[7]

  • Cooling Test: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.

  • Evaluation: The best solvent is the one that yields a large quantity of crystalline solid upon cooling.

Table 1: Properties of Common Recrystallization Solvents

Based on the "like dissolves like" principle, the ester, methoxy, and nitro groups in Methyl 2-(3-methoxy-4-nitrophenyl)acetate suggest that solvents of intermediate polarity are excellent starting points.[8]

SolventBoiling Point (°C)[8]Polarity (Dielectric Constant)[8]Comments
Ethanol (95%) 7824.3An excellent, versatile solvent for moderately polar compounds.[8]
Methanol 6433.6Good for polar compounds, but its low boiling point can make it tricky to work with.[8]
Ethyl Acetate 776.02A good general-purpose solvent for compounds of intermediate polarity.[8]
Acetone 5620.7Dissolves many organic compounds but has a very low boiling point.[8]
Toluene 1112.44Good for aromatic compounds, but its high boiling point can make it difficult to remove.[8]
Hexane 691.89A non-polar solvent, likely a poor choice for this compound on its own but could be an "anti-solvent" in a mixed system.[8]
Water 10080.37A highly polar solvent, unlikely to dissolve the target compound but a common anti-solvent with alcohols.[8]
Protocol 2: Two-Solvent Recrystallization

This protocol uses a solvent/anti-solvent approach. A common and effective pair for moderately polar compounds is Ethanol/Water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.[15]

  • Induce Saturation: While keeping the solution hot, add water (the "anti-solvent") dropwise with swirling until a persistent cloudiness (turbidity) appears.[15][16]

  • Re-clarify: Add 1-2 drops of hot ethanol to make the solution clear again. At this point, the solution is perfectly saturated.[15]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[14]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.[13]

Visual Workflow Guides

Diagram 1: Decision-Making Flowchart for Solvent Selection

SolventSelection Start Start: Crude Compound (Methyl 2-(3-methoxy-4-nitrophenyl)acetate) TestSolvent Select a test solvent (e.g., Ethanol, Ethyl Acetate) Start->TestSolvent AddCold Add ~0.5 mL solvent at room temp TestSolvent->AddCold DissolvesCold Does it dissolve? AddCold->DissolvesCold Heat Heat solution to boiling DissolvesCold->Heat No BadSolvent1 FAIL: Too soluble. Choose new solvent. DissolvesCold->BadSolvent1 Yes DissolvesHot Does it dissolve? Heat->DissolvesHot Cool Cool slowly, then in ice bath DissolvesHot->Cool Yes BadSolvent2 FAIL: Insoluble. Choose new solvent. DissolvesHot->BadSolvent2 No CrystalsForm Do crystals form? Cool->CrystalsForm GoodSolvent SUCCESS: Good Single Solvent CrystalsForm->GoodSolvent Yes (High Yield) BadSolvent3 FAIL: No recovery. Consider mixed-solvent system. CrystalsForm->BadSolvent3 No (or Low Yield)

Caption: Decision tree for single-solvent screening.

Diagram 2: Troubleshooting Workflow for "Oiling Out"

OilingOut Start Problem: 'Oiling Out' Observed (Liquid droplets form instead of solid) Reheat 1. Re-heat the solution to re-dissolve the oil Start->Reheat AddSolvent 2. Add small amount of 'good' solvent Reheat->AddSolvent CheckClarity Is the solution clear? AddSolvent->CheckClarity CheckClarity->Reheat No, add more CoolSlowly 3. Cool solution VERY slowly (Insulate the flask) CheckClarity->CoolSlowly Yes Observe Observe for crystallization CoolSlowly->Observe Crystals SUCCESS: Crystals form Observe->Crystals OilPersists FAIL: Oil forms again Observe->OilPersists NextStep Consider alternative: - Use a lower-boiling point solvent - Pre-purify by chromatography OilPersists->NextStep

Caption: Step-by-step process to resolve an "oiling out" event.

References

  • Experiment 2: Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
  • Solvent Selection and Recrystalliz
  • Troubleshooting Recrystalliz
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn, Science Learning Center.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Recrystalliz
  • Recrystalliz
  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Oiling Out in Crystalliz
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
  • Recrystalliz
  • Mixed Solvent Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
  • Recrystallization. (n.d.). Harvard University, Department of Chemistry and Chemical Biology.
  • Recrystallization. (n.d.). University of South Alabama, Department of Chemistry.
  • Recrystallization. (n.d.). Towson University, Department of Chemistry.
  • SOP: CRYSTALLIZATION. (n.d.). University of California, San Diego, Department of Chemistry and Biochemistry.
  • Two-Solvent Recrystalliz

Sources

Troubleshooting

How to prevent side reactions during Methyl 2-(3-methoxy-4-nitrophenyl)acetate reduction

Troubleshooting the Synthesis of Methyl 2-(4-amino-3-methoxyphenyl)acetate Welcome to the Technical Support Center for the reduction of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. The objective of this transformation is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting the Synthesis of Methyl 2-(4-amino-3-methoxyphenyl)acetate

Welcome to the Technical Support Center for the reduction of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. The objective of this transformation is to chemoselectively reduce the nitro group to an aniline derivative without perturbing the sensitive methyl ester or the methoxy ether. The primary vulnerabilities of this substrate lie in the electrophilicity of the ester carbonyl and the nucleophilicity of the newly formed primary amine.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, comparative data, and self-validating protocols to ensure a high-yielding, side-reaction-free synthesis.

Reaction Pathway & Vulnerability Visualization

ReactionPathways SM Methyl 2-(3-methoxy-4-nitrophenyl)acetate (Starting Material) Desired Methyl 2-(4-amino-3-methoxyphenyl)acetate (Desired Amine) SM->Desired Ideal Catalytic Hydrogenation Hydroxylamine Hydroxylamine / Nitroso (Incomplete Reduction) SM->Hydroxylamine Partial H2 (Catalyst Poisoning) Hydrolysis Carboxylic Acid (Ester Hydrolysis) Desired->Hydrolysis H2O + Acid/Base (Aqueous Conditions) Transester Ethyl Ester (Transesterification) Desired->Transester EtOH Solvent (Nucleophilic Exchange) Amide Amide Oligomers (Intermolecular Amidation) Desired->Amide High Temp / Conc. (Nucleophilic Attack) Hydroxylamine->Desired Complete H2 (Optimal Mass Transfer)

Reduction pathways and side reactions of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Troubleshooting FAQs: Diagnosing Side Reactions

Q: Why does my LC-MS show a significant M+14 impurity (an ethyl ester instead of a methyl ester)? A: This is a classic case of transesterification . If you perform the catalytic hydrogenation in ethanol, the newly formed amine acts as a mild base. Under basic conditions, transesterification occurs via a two-step addition-elimination mechanism where the ethoxide/ethanol attacks the ester carbonyl, displacing the methoxy group[1]. Causality-Driven Solution: Always adhere to the principle of solvent-ester matching. Use anhydrous methanol as the solvent for methyl esters to render any transesterification chemically invisible (exchanging a methoxy group for a methoxy group).

Q: My reaction is generating 2-(4-amino-3-methoxyphenyl)acetic acid. How is the ester hydrolyzing? A: Ester hydrolysis is triggered by the presence of water combined with either acidic or basic conditions. Traditional chemical reductions (like Fe/HCl or Zn/AcOH) rely on aqueous acidic media, which actively protonates the ester carbonyl, making it highly susceptible to nucleophilic attack by water. Causality-Driven Solution: Transition to anhydrous catalytic hydrogenation (Pd/C with H₂) or use non-aqueous chemical reductants like SnCl₂ in absolute alcohol[2].

Q: The reaction stalls, and the solution turns bright yellow/orange. What is happening? A: You are observing incomplete reduction . The reduction of a nitroarene is a stepwise process that proceeds through nitroso and hydroxylamine intermediates before forming the final amine[3]. Accumulation of the hydroxylamine intermediate occurs if the catalyst surface is poisoned, if hydrogen mass transfer is poor, or if the hydrogen pressure drops. Causality-Driven Solution: Ensure vigorous agitation (>800 rpm) to overcome gas-liquid mass transfer limitations. If the issue persists, the addition of catalytic amounts of vanadium compounds (oxidation state 0 to V) has been proven to almost completely prevent the accumulation of hydroxylamines during aromatic nitro reductions[4].

Q: I am observing high molecular weight impurities and a loss of my ester peak. Is the product polymerizing? A: Yes, intermolecular amidation is occurring. The newly formed primary aniline is electron-rich (due to the ortho-methoxy group) and highly nucleophilic, while the methyl ester is an electrophile. At elevated temperatures or high substrate concentrations, the amine of one molecule can attack the ester of another, forming amide oligomers. Causality-Driven Solution: Keep the reaction temperature strictly at or below 25 °C. The activation energy for catalytic hydrogenation is significantly lower than that of thermal amidation; low temperatures kinetically favor the desired reduction while freezing out the amidation pathway.

Quantitative Data: Impact of Reaction Conditions on Side Products

The following table summarizes how different reduction environments impact the chemoselectivity of Methyl 2-(3-methoxy-4-nitrophenyl)acetate reduction based on established mechanistic behaviors.

Reaction MethodSolvent SystemTemp (°C)Desired Amine YieldEster HydrolysisTransesterificationHydroxylamine Accumulation
H₂ / Pd/C (10%) Anhydrous Methanol25>98%<1%0%<1%
H₂ / Pd/C (10%) Anhydrous Ethanol25~85%<1%12–15%<1%
Fe / HCl (aq) Water / Methanol80~70%20–25%0%~5%
HSiCl₃ / DIPEA Anhydrous DCM25>95%<1%0%<1%
Validated Experimental Protocols
Protocol A: Anhydrous Catalytic Hydrogenation (Preferred Method)

Rationale: Utilizes H₂ gas as a clean reductant, avoiding aqueous acids/bases that trigger hydrolysis. Self-Validating Checkpoint: The system uses hydrogen uptake as a real-time kinetic monitor. The reaction is only complete when the stoichiometric volume of H₂ (3 equivalents per nitro group) is consumed.

  • Solvent Preparation: Dispense 50 mL of anhydrous Methanol. Validation: Perform a Karl Fischer titration. Proceed only if water content is <100 ppm to mathematically eliminate the possibility of ester hydrolysis.

  • Substrate Loading: Dissolve 10.0 mmol of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in the methanol (0.2 M concentration). The dilute concentration kinetically suppresses intermolecular amidation.

  • Catalyst Addition: Add 10% Pd/C (5 wt% relative to substrate) under a steady stream of N₂. Caution: Dry Pd/C is pyrophoric; the N₂ blanket prevents solvent ignition and premature oxidation.

  • Hydrogenation: Seal the reactor, purge with N₂ (3x), then backfill with H₂ gas (3x). Pressurize to 1–2 atm.

  • Reaction Execution: Stir vigorously (1000 rpm) at 20–25 °C. Validation: Monitor the pressure gauge or mass flow controller. The reaction is complete when H₂ consumption plateaus (typically 2–4 hours).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 10 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Crucial: Maintain the water bath temperature below 35 °C to prevent thermal amidation during concentration.

Protocol B: Metal-Free Chemoselective Reduction (For Catalyst-Sensitive Systems)

Rationale: If the substrate contains functional groups sensitive to Pd/C (e.g., halogens in complex derivatives), trichlorosilane (HSiCl₃) offers a highly chemoselective, metal-free reduction that leaves esters completely untouched[5][6].

  • System Setup: Dissolve the nitro compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv) at 0 °C. Validation: The use of a sterically hindered tertiary amine prevents nucleophilic attack on the ester while effectively scavenging the HCl generated during the reaction.

  • Reductant Addition: Dropwise add Trichlorosilane (HSiCl₃) (3.5 to 4.0 equiv). Validation: Monitor the internal temperature; the addition must be controlled to prevent exothermic spikes above 15 °C.

  • Execution: Allow the reaction to warm to 25 °C and stir for 15 hours. Validation: TLC or LC-MS should show complete disappearance of the nitro starting material without any ester cleavage byproducts.

  • Quench & Extraction: Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Sources

Optimization

Technical Support Center: Purifying Crude Methyl 2-(3-methoxy-4-nitrophenyl)acetate

Welcome to the technical support center for the purification of Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 34837-88-2)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 34837-88-2)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies to resolve common purification hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during the purification workflow.

Question 1: My crude product is a dark, oily, or gummy solid. How can I effectively handle it and remove the intense color?

Answer:

This is a common issue, often arising from side-reactions during the nitration of Methyl 2-(3-methoxyphenyl)acetate or subsequent steps. The dark coloration typically indicates the presence of nitrophenolic byproducts or other oxidation impurities, which are acidic and highly colored[3]. The oily or gummy consistency suggests the presence of residual solvents or low-melting impurities.

Causality:

  • Colored Impurities: Over-nitration, oxidation of the methoxy group, or formation of phenolic impurities can create highly conjugated systems that absorb visible light. These impurities are often acidic.[3][4]

  • Physical State: Residual solvents (like acetic acid or dichloromethane) or the presence of impurities that form a eutectic mixture with the product can prevent crystallization.

Troubleshooting Protocol:

  • Initial Acid-Base Wash: Before attempting recrystallization or chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute caustic solution[3]. This will neutralize and extract acidic impurities, often causing the aqueous layer to become intensely colored. Caution: Perform this slowly to manage any gas evolution from acid neutralization.

    • Follow with a wash using a saturated brine solution to remove residual water and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5] This step alone often significantly improves the color and physical state of the crude product.

  • Activated Carbon (Charcoal) Treatment: If the product remains colored after the acid-base wash, you can use activated carbon.

    • Dissolve the washed crude product in a suitable hot solvent (e.g., ethanol or isopropanol) that you intend to use for recrystallization.

    • Add a small amount of activated carbon (typically 1-2% by weight of your crude material) to the hot solution.

    • Stir and keep the solution hot for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The resulting filtrate should be significantly lighter in color. Proceed immediately with recrystallization.[6]

Question 2: My product yield is very low after purification. What are the most common sources of product loss?

Answer:

Significant product loss during purification is a frustrating but solvable problem. The primary causes are typically related to the chosen purification method—either recrystallization or column chromatography.

Causality & Solutions:

Source of LossExplanationMitigation Strategy
Recrystallization The product has significant solubility in the cold recrystallization solvent. Choosing a solvent where the product is highly soluble at high temperatures but poorly soluble at low temperatures is critical.[6]Solvent Screening: Test solubility in a range of solvents (e.g., isopropanol, ethanol, methanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the crude product when hot but yield a heavy precipitate upon cooling.
Using an excessive volume of solvent will keep more of your product dissolved in the mother liquor, even after cooling.Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is complete.
Premature crystallization during hot filtration (e.g., when removing charcoal) can lead to significant loss on the filter paper.Pre-heat Equipment: Use a pre-heated funnel and receiving flask for hot filtration. Keep the solution as hot as possible during the transfer.
Column Chromatography The product is irreversibly adsorbed onto the silica gel, especially if the silica is too acidic or if the compound is unstable on the stationary phase.Deactivate Silica: If you suspect decomposition, try using silica gel that has been treated with a small amount of a base like triethylamine (e.g., by adding 0.5-1% triethylamine to your eluent).
Co-elution of the product with a close-running impurity leads to the discarding of mixed fractions.Optimize Eluent: Develop a solvent system using Thin Layer Chromatography (TLC) that provides a clear separation (ΔRf > 0.2) between your product and major impurities. A lower polarity eluent generally improves separation.[7]
Using too large a column or too much silica gel can lead to band broadening and the need for large volumes of solvent, increasing loss.Proper Sizing: A general rule is to use 30-100g of silica gel for every 1g of crude material, depending on the difficulty of the separation.
Question 3: I see multiple spots on my TLC plate that are very close together. How can I improve the separation for column chromatography?

Answer:

Poor separation of spots on a TLC plate is a direct indicator that column chromatography will be challenging. Achieving good separation is key to isolating a pure product.

Causality: Impurities with similar polarity to the desired product will travel at nearly the same rate on the silica plate, resulting in low Rf value separation (ΔRf).

Troubleshooting Protocol:

  • Adjust Eluent Polarity: This is the most critical variable.

    • If your spots are all high up on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexanes to 20%).

    • If your spots are all near the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • The ideal Rf for the target compound for column chromatography is between 0.25 and 0.35, as this provides the best balance for good separation and reasonable elution time.[7]

  • Change Solvent System: If adjusting the polarity of a two-solvent system (e.g., ethyl acetate/hexanes) is insufficient, changing the solvents themselves can alter the selectivity. The interactions between the analyte, the silica, and the mobile phase are complex.

    • Try a different solvent combination, such as dichloromethane/toluene or toluene/ethyl acetate. Sometimes, adding a small amount of a third solvent, like methanol in a DCM solution, can drastically alter selectivity.

  • Use High-Resolution Plates: For method development, use high-quality TLC plates, as they provide better resolution and a more accurate prediction of column separation.

  • Visualize Properly: Ensure you are visualizing all spots. Use a UV lamp at both 254 nm and 366 nm, and consider using a chemical stain (like permanganate or vanillin) if non-UV active impurities are suspected.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate?

Common impurities often stem from the nitration reaction itself or incomplete starting materials. These can include:

  • Isomeric Products: Nitration at other positions on the aromatic ring, such as Methyl 2-(5-methoxy-2-nitrophenyl)acetate.

  • Over-nitrated Products: Dinitro-substituted compounds.[4]

  • Starting Material: Unreacted Methyl 2-(3-methoxyphenyl)acetate.

  • Hydrolyzed Product: The corresponding carboxylic acid, 2-(3-methoxy-4-nitrophenyl)acetic acid, if the ester is exposed to harsh acidic or basic conditions.

  • Oxidation Byproducts: Dark, tarry materials resulting from the strong oxidizing conditions of nitration.[4]

Q2: Which purification method should I try first: recrystallization or column chromatography?

This decision should be based on an initial TLC analysis of your crude product.

G start Crude Product Analysis tlc Run a TLC in ~25% EtOAc/Hexanes start->tlc decision Assess Impurity Profile tlc->decision recryst Attempt Recrystallization decision->recryst One major spot? Minor baseline or well-separated impurities? chrom Perform Column Chromatography decision->chrom Multiple spots close together? Streaking or complex mixture?

In general, if the crude product is a solid and the TLC shows one major spot with minor impurities that are either at the baseline or have a very different Rf, recrystallization is often faster and more scalable.[6] If the TLC shows multiple impurities close to the product spot, column chromatography will be necessary for effective separation.[5][7]

Q3: How do I definitively confirm the purity of my final product?

A single method is often insufficient. A combination of techniques is required to establish purity with high confidence.[8]

  • Chromatographic Methods (HPLC, GC): These methods are excellent for detecting and quantifying minor impurities. A pure sample should show a single major peak. High-Performance Liquid Chromatography (HPLC) is often preferred for non-volatile compounds like this one.[8]

  • Spectroscopic Methods (NMR):

    • ¹H NMR: This is the most powerful tool. A pure sample will show clean signals with correct chemical shifts, splitting patterns, and integration values corresponding to the number of protons. The absence of unassignable peaks is a strong indicator of purity.

    • ¹³C NMR: Confirms the carbon backbone of the molecule. A pure sample will show the correct number of expected carbon signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Part 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

This protocol is a general starting point and should be optimized based on small-scale solubility tests.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes). Find a solvent that dissolves the material when hot but causes it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Step-by-Step Flash Column Chromatography

This protocol assumes a solvent system has been developed via TLC.[7]

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent.[9]

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly. Allow excess solvent to drain until it reaches the top of the silica bed.

    • Add another layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like DCM.

    • Alternatively, for less soluble compounds ("dry loading"): dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin flowing the solvent through the column.

    • Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. Troubleshooting guide for nitration reactions.
  • Organic Syntheses. Org. Synth. 2017, 94, 252.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • CDC Stacks. Supporting Information.
  • Ghosh et al. IJPSR, 2014; Vol. 5(10): 4078-4108.
  • The Royal Society of Chemistry. Supplementary Material.
  • MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Reddit. Di-nitration troubleshooting : r/Chempros.
  • PMC. Methyl 2-(4-methoxy-3-nitrobenzamido)acetate.
  • PubChem. Methyl 2-(4-methoxy-3-nitrophenyl)acetate | C10H11NO5 | CID 13846354.
  • Benchchem. Application Note and Protocol for the Purification of Methyl 2-ethyl-3-methoxybenzoate by Column Chromatography.
  • Google Patents. US5206434A - Purification process for methyl acetate.
  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • PMC. N-(4-Methoxy-2-nitrophenyl)acetamide.
  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry.
  • Data.gov. Compound 526967: Methyl 2-(3-nitrophenyl)acetate - Dataset - Catalog.
  • Benchchem. Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.
  • CLaME. Recrystallization Meth With Water.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Google Patents. US4482735A - Process for preparation of methyl methoxyacetate.
  • Benchchem. Application Notes and Protocols for the Recrystallization of 2-Acetyl-4-methylphenyl benzoate.
  • (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates.
  • Google Patents. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • Preprints.org. N-(3,6-dimethoxy-2- nitrophenyl)acetamide.
  • PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Synthonix, Inc. Methyl 2-(4-methoxy-3-nitrophenyl)acetate - [M52608].
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

Troubleshooting

Overcoming poor solubility of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in organic solvents

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 2-(3-methoxy-4-nitrophenyl)acetate. This resource is designed for researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(3-methoxy-4-nitrophenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the solubility of this compound during their work. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common experimental hurdles.

Section 1: Understanding the Compound (FAQs)

This section addresses fundamental questions about the physicochemical properties of Methyl 2-(3-methoxy-4-nitrophenyl)acetate that govern its solubility behavior.

Q1: What are the key structural features of Methyl 2-(3-methoxy-4-nitrophenyl)acetate that influence its solubility?

A1: The solubility of Methyl 2-(3-methoxy-4-nitrophenyl)acetate is dictated by a combination of functional groups that impart both polar and non-polar characteristics. Understanding this molecular architecture is the first step in troubleshooting.

  • Aromatic Ring: The benzene ring is inherently non-polar (hydrophobic), favoring dissolution in non-polar organic solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. This feature increases the polarity of the molecule and allows for dipole-dipole interactions.[1][2]

  • Ester Group (-COOCH₃): The methyl ester group is polar but less so than the nitro group. It can act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): This group is moderately polar and can also accept hydrogen bonds.

The presence of these competing functionalities results in a molecule with a significant dipole moment but no labile protons for hydrogen bonding, leading to complex solubility behavior that can be challenging to predict.

Q2: I'm observing poor solubility even in common organic solvents like ethanol and acetone. Why is this happening?

A2: This is a common and valid observation. While aromatic nitro compounds are generally soluble in organic solvents, the specific arrangement of functional groups in Methyl 2-(3-methoxy-4-nitrophenyl)acetate leads to strong intermolecular forces in its solid, crystalline state.[1]

  • Crystal Lattice Energy: In the solid form, the molecules arrange themselves in a crystal lattice stabilized by strong dipole-dipole interactions, particularly involving the nitro groups. For the compound to dissolve, the solvent molecules must provide enough energy to overcome this lattice energy.

  • Solvent-Solute Mismatch: A solvent may not be "perfectly" suited to solvate all parts of the molecule simultaneously. For instance, a highly polar solvent might interact well with the nitro group but poorly with the aromatic ring, and vice-versa. This mismatch can lead to lower-than-expected solubility. A related compound, 4-nitrophenyl acetate, is only partly miscible in water and requires solvents like ethanol for good solubility.[3][4]

Section 2: Troubleshooting Poor Solubility - A Practical Guide

This section provides step-by-step protocols to address specific solubility challenges you may encounter in the lab.

Problem: My compound will not dissolve sufficiently at room temperature.

This is the most frequent issue. The solution involves a systematic approach to find a suitable solvent or solvent system, often with the application of heat.

Solution A: Systematic Solvent Screening

The principle of "like dissolves like" is a useful starting point. The goal is to screen a range of solvents with varying polarities to identify one that can effectively overcome the compound's crystal lattice energy.

  • Preparation: In separate small vials, place a small, consistent amount of your compound (e.g., 5-10 mg).

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from the screening table below.

  • Observation at Room Temperature: Agitate the vials (vortex or stir) for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Application of Heat: For solvents where the compound did not dissolve at room temperature, warm the vial gently (e.g., in a 40-50°C water bath). Caution: Do not heat flammable solvents with an open flame.

  • Observation after Heating: Agitate again and record the solubility. Note if the compound dissolves completely only when hot.

  • Cooling: Allow any vials that required heating to cool to room temperature. Observe if the compound remains in solution or if it precipitates/crystallizes out. This is a key indicator for selecting a recrystallization solvent.[5]

Solvent ClassExample SolventPolarityExpected Solubility BehaviorNotes
Halogenated Dichloromethane (DCM)MediumGood. Often effective at dissolving moderately polar compounds.Volatile. Use in a fume hood.
Ketones AcetoneHighGood to Moderate. Good for compounds with polar groups.[6]Can be hygroscopic.
Esters Ethyl Acetate (EtOAc)MediumGood to Moderate. A versatile solvent for a range of polarities.[7]
Ethers Tetrahydrofuran (THF)MediumModerate. May require heating.Can form peroxides. Use stabilized grades.
Alcohols Ethanol, MethanolHighModerate. The hydroxyl group can interact with the nitro/ester groups, but solubility may require heating.[8]Methanol is toxic.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighExcellent. These are powerful solvents that can dissolve many poorly soluble compounds.[6][9]High boiling points; difficult to remove. Use when other solvents fail.
Aromatic TolueneLowPoor to Moderate. May dissolve the compound when hot but likely to precipitate upon cooling.
Alkanes Hexanes, HeptaneVery LowPoor. Unlikely to be effective as a primary solvent but useful as an anti-solvent.
Solution B: Utilizing Co-Solvent Systems

If a single solvent does not provide the desired solubility, a mixture of two or more miscible solvents (a co-solvent system) can be highly effective.[10][11] Co-solvents work by fine-tuning the polarity of the solvent medium to better match the complex polarity of the solute.[9][12]

  • Primary Dissolution: Dissolve or suspend your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF, DCM, or Acetone).

  • Titration with "Anti-Solvent": Slowly add a second solvent (an "anti-solvent" or "miscible co-solvent") in which the compound is less soluble (e.g., water, hexanes, or isopropanol).

  • Observe for Precipitation: Add the anti-solvent dropwise until you observe the first sign of persistent cloudiness or precipitation. This indicates you have reached the saturation point of the mixture.

  • Re-solubilization: Gently warm the mixture. If the precipitate redissolves, you have identified a co-solvent system that could be suitable for purification by recrystallization.

A systematic approach is critical for efficiently resolving solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound (10 mg) + Solvent (0.5 mL) rt_check Agitate at Room Temp. Is it fully dissolved? start->rt_check heat_check Heat gently (40-50°C). Is it fully dissolved? rt_check->heat_check  No success Success! Solvent is suitable for creating stock solutions. rt_check->success  Yes recrys_candidate Potential Recrystallization Solvent. (Soluble hot, insoluble cold) heat_check->recrys_candidate  Yes fail_cosolvent Try a Co-Solvent System (e.g., DCM/Hexane) heat_check->fail_cosolvent  No fail_strong Try a Stronger Solvent (e.g., DMF, DMSO) fail_cosolvent->fail_strong

Caption: A decision-making workflow for systematic solubility testing.

Section 3: Application Protocol - Purification by Recrystallization

Poor solubility is not always a disadvantage. The property of being highly soluble in a hot solvent but poorly soluble in the same solvent when cold is the fundamental principle of recrystallization—the most powerful technique for purifying solid organic compounds.[5]

Q: How can I effectively purify Methyl 2-(3-methoxy-4-nitrophenyl)acetate using recrystallization?

A: A successful recrystallization hinges on selecting the right solvent system, which you can identify using the screening methods described in Section 2. An ideal solvent will dissolve the compound completely at its boiling point but allow it to form pure crystals upon cooling, leaving impurities behind in the solution (the "mother liquor").[5]

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol or ethyl acetate) and a boiling chip. Heat the mixture to boiling with gentle swirling until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.[5]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.[5]

Visualization: Recrystallization Workflow

G cluster_1 Purification by Recrystallization dissolve 1. Dissolve Crude Solid in minimum hot solvent hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling (Formation of crystals) hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash Crystals with cold solvent isolate->wash dry 6. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: The standard experimental workflow for purifying a solid compound.

References
  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • PubChem. Methyl 2-(4-methoxy-3-nitrophenyl)acetate. [Link]

  • SlideShare. (2020, March 29). NITRO COMPOUNDS. [Link]

  • Course Hero. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

Sources

Optimization

Technical Support Center: Optimizing Conversion Rates for Methyl 2-(3-methoxy-4-nitrophenyl)acetate Hydrolysis

Welcome to the technical support center for the hydrolysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve conversion rates, and troubleshoot common issues. By understanding the underlying chemical principles and adopting robust experimental practices, you can achieve consistent and high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hydrolysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, providing foundational knowledge for successful experimentation.

Q1: What is the fundamental mechanism of ester hydrolysis for this compound?

A1: The hydrolysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(3-methoxy-4-nitrophenyl)acetic acid, is a nucleophilic acyl substitution reaction.[1] This process can be catalyzed by either an acid or a base.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as it is generally faster and irreversible.[2][3] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[1] This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion.[2][4]

  • Acid-Catalyzed Hydrolysis: This is a reversible process.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. To achieve high conversion, it is often necessary to use a large excess of water.[3]

Q2: How do the electron-withdrawing and donating groups on the phenyl ring influence the reaction?

A2: The substituents on the aromatic ring play a crucial role in the reactivity of the ester.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the para position significantly increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis.

  • Methoxy Group (-OCH₃): The methoxy group at the meta position is also electron-withdrawing through its inductive effect, though it can be electron-donating through resonance. Its overall effect in this position will be a modest influence on the reaction rate compared to the dominant activating effect of the nitro group.

Q3: What are the primary factors that affect the conversion rate?

A3: Several factors can significantly impact the efficiency of the hydrolysis:

  • pH: The rate of hydrolysis is highly dependent on the pH of the reaction medium.[5]

  • Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition state.

  • Concentration of Reactants: The rate of a base-catalyzed hydrolysis is typically dependent on the concentration of both the ester and the hydroxide ion.[1]

  • Purity of Starting Material: Impurities in the starting ester can interfere with the reaction or lead to the formation of byproducts.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrolysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Issue 1: Low or Incomplete Conversion
Possible Cause Troubleshooting Step Rationale
Insufficient Base/Acid Increase the molar equivalents of the base (e.g., LiOH, NaOH, KOH) or acid. For base-catalyzed hydrolysis, using 2-4 equivalents is a common starting point.The reaction stoichiometry requires at least one equivalent of base for hydrolysis and another to neutralize the resulting carboxylic acid. An excess ensures the reaction goes to completion.[2][4]
Low Reaction Temperature Increase the reaction temperature in increments of 10°C. Refluxing the reaction mixture is often effective.Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor Solubility of Starting Material Add a co-solvent such as tetrahydrofuran (THF) or methanol to improve the solubility of the ester in the aqueous medium.[6]Both the ester and the aqueous base must be in the same phase for the reaction to occur efficiently.
Reaction Time is Too Short Monitor the reaction progress over a longer period using an appropriate analytical technique (TLC or HPLC).Some sterically hindered or less reactive esters may require extended reaction times to achieve full conversion.[6]
Degradation of Base Use a freshly prepared solution of the base.Carbon dioxide from the air can neutralize alkali hydroxide solutions over time, reducing their effective concentration.
Issue 2: Formation of Impurities/Side Products
Possible Cause Troubleshooting Step Rationale
Side Reactions at High Temperatures Lower the reaction temperature and extend the reaction time.The nitro group can be susceptible to reduction or other side reactions under harsh conditions.
Reaction with Solvent Ensure the co-solvent is inert under the reaction conditions. For example, avoid methanol as a co-solvent in base-catalyzed hydrolysis if transesterification is a concern.[6]Reactive solvents can lead to the formation of unwanted byproducts.
Impure Starting Material Purify the starting ester by recrystallization or column chromatography.Impurities in the starting material can lead to the formation of a complex mixture of products.
Air Oxidation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).While less common for this specific substrate, some aromatic compounds can be sensitive to air oxidation, especially at elevated temperatures.
Issue 3: Difficulty in Product Isolation/Work-up
Possible Cause Troubleshooting Step Rationale
Product is Water-Soluble as a Salt After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.[7]The carboxylate salt is typically soluble in water. Protonation converts it to the less soluble carboxylic acid, allowing for extraction or filtration.
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.The increased ionic strength of the aqueous phase helps to break up emulsions.
Incomplete Extraction Perform multiple extractions with an organic solvent (e.g., ethyl acetate).Multiple extractions are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume of solvent.

Section 3: Experimental Protocols & Workflows

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a standard procedure for the hydrolysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate using lithium hydroxide.

Materials:

  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(3-methoxy-4-nitrophenyl)acetate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add LiOH·H₂O (2-4 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 55-65°C).[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(3-methoxy-4-nitrophenyl)acetic acid by recrystallization or column chromatography if necessary.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the carboxylic acid product indicates the reaction is progressing.

Section 4: Data Presentation & Visualization

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterConditionExpected OutcomeRationale
Base LiOH, NaOH, KOHHigh ConversionStrong bases effectively catalyze the irreversible hydrolysis.[1]
Solvent THF/WaterHomogeneous ReactionEnsures both the ester and base are in the same phase.[6]
Temperature Room Temp to RefluxFaster Reaction RateIncreased kinetic energy overcomes the activation energy barrier.
Equivalents of Base 2-4 eq.Drives Reaction to CompletionEnsures complete saponification and neutralization of the product.
Diagrams

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in THF/Water add_base Add LiOH start->add_base react Stir at RT or Heat add_base->react monitor Monitor by TLC/HPLC react->monitor quench Remove THF, Acidify with HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the base-catalyzed hydrolysis.

Troubleshooting_Tree cluster_causes cluster_solutions issue Low Conversion? cause1 Insufficient Base? issue->cause1 Yes cause2 Low Temperature? issue->cause2 Yes cause3 Poor Solubility? issue->cause3 Yes solution1 Increase Equivalents of Base cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Add Co-solvent (e.g., THF) cause3->solution3

Caption: Decision tree for troubleshooting low conversion rates.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Hydrolysis of Esters. University of Calgary. Available from: [Link]

  • Ester Hydrolysis Mechanism Base Catalyzed. YIC. Available from: [Link]

  • Why are my ester hydrolysis not working : r/Chempros. Reddit. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Hydrolysing Esters. Chemguide. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Methyl 2-(3-methoxy-4-nitrophenyl)acetate vs ethyl 2-(3-methoxy-4-nitrophenyl)acetate reactivity

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and medicinal chemistry, the choice between seemingly similar ester protecting groups can have profound implications for r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the choice between seemingly similar ester protecting groups can have profound implications for reaction outcomes, yields, and purification efficiency. This guide provides an in-depth technical comparison of two closely related compounds: methyl 2-(3-methoxy-4-nitrophenyl)acetate and ethyl 2-(3-methoxy-4-nitrophenyl)acetate. Our analysis focuses on the subtle yet critical differences in their reactivity, underpinned by fundamental principles of organic chemistry and supported by experimental context.

Foundational Physicochemical and Electronic Properties

The primary difference between the two molecules lies in the alkyl portion of the ester group: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group. This seemingly minor variation introduces differences in steric bulk and electronic properties, which in turn dictate their reactivity in various chemical transformations.

PropertyMethyl 2-(3-methoxy-4-nitrophenyl)acetateEthyl 2-(3-methoxy-4-nitrophenyl)acetateRationale for Difference
Molecular Formula C₁₀H₁₁NO₅C₁₁H₁₃NO₅Addition of a -CH₂- group.
Molecular Weight 225.20 g/mol [1]239.22 g/mol Addition of a -CH₂- group.
Inductive Effect The methyl group is weakly electron-donating.The ethyl group is a slightly stronger electron-donating group compared to methyl.Alkyl groups are +I (positive inductive effect) donors; this effect generally increases with the size of the alkyl chain.[2]
Steric Hindrance The methyl group presents minimal steric bulk around the carbonyl carbon.The ethyl group introduces greater steric hindrance due to its larger size and free rotation.[3]The additional methylene unit and the rotational freedom of the C-C bond in the ethyl group create a larger spatial footprint.[4]

Comparative Reactivity: A Mechanistic Perspective

The interplay between electronic and steric effects is the primary determinant of the differential reactivity observed between the methyl and ethyl esters.

Nucleophilic Acyl Substitution: The Case of Hydrolysis

Ester hydrolysis, particularly the base-catalyzed (saponification) pathway, is a cornerstone reaction for evaluating ester reactivity. The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by the electrophilicity of the carbonyl carbon and the stability of the transition state.

G

  • Electronic Effect : The ethyl group is more electron-donating than the methyl group. This +I effect slightly increases the electron density on the carbonyl carbon of the ethyl ester, making it marginally less electrophilic. Consequently, the nucleophilic attack by hydroxide is slower for the ethyl ester.

  • Steric Effect : The larger ethyl group provides more steric hindrance to the approaching nucleophile (e.g., OH⁻) compared to the smaller methyl group.[3][5] This steric congestion raises the energy of the transition state for the ethyl ester, further slowing the reaction rate.

Experimental Evidence : Numerous kinetic studies confirm that under identical conditions (solvent, temperature, pH), ethyl esters generally hydrolyze more slowly than their corresponding methyl esters. For instance, studies on the hydrolysis of various esters have shown that ethyl esters can hydrolyze 2 to 3 times slower than methyl esters.[6] This observation holds true for both acid- and base-catalyzed hydrolysis. Slower reaction rates were consistently observed for ethyl lactate compared to methyl lactate under the same conditions.[7]

Reduction of the Aromatic Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, often employed in the synthesis of pharmaceuticals and other fine chemicals. This reaction is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents (e.g., SnCl₂, Fe/HCl).[8]

G

The ester functionality (both methyl and ethyl) is generally stable under many conditions used for nitro group reduction.[9][10] The choice between the methyl and ethyl ester is unlikely to have a significant impact on the feasibility or outcome of the nitro reduction itself.

  • Catalyst Interaction : In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. While the ethyl group is larger, the difference in size is generally not substantial enough to significantly alter the interaction of the nitro group with the catalyst surface (e.g., Pd/C, PtO₂, Raney Ni).

  • Chemical Reductants : When using metals in acidic media (like Fe/HCl or Sn/HCl) or salts like tin(II) chloride (SnCl₂), the reaction occurs in the solution phase, and the minor steric and electronic differences between the methyl and ethyl esters are typically inconsequential to the reduction of the distant nitro group.

Experimental Protocols

While direct comparative protocols are scarce, the following represent robust and widely accepted methods for key transformations.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a general procedure for hydrolyzing the ester to the corresponding carboxylic acid. Based on the principles discussed, a shorter reaction time or milder temperature may be sufficient for the methyl ester compared to the ethyl ester.

  • Dissolution : Dissolve the ester (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water (e.g., 3:1 v/v).

  • Base Addition : Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq), to the solution at room temperature.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup : Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified further by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol is effective for the selective reduction of the nitro group while preserving the ester functionality.

  • Setup : In a flask suitable for hydrogenation, dissolve the nitro-ester (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition : Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight) to the solution.

  • Hydrogenation : Purge the flask with nitrogen or argon, then introduce hydrogen gas (H₂) via a balloon or a Parr hydrogenator apparatus (typically at pressures from atmospheric to 50 psi).

  • Monitoring : Vigorously stir the reaction mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed (usually 2-12 hours).

  • Workup : Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification : Rinse the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude amine product, which can be purified if necessary.

Synthesis of Starting Materials

Both esters are typically synthesized from the common precursor, (3-methoxy-4-nitrophenyl)acetic acid, via Fischer esterification.

  • Methyl Ester Synthesis : The acid is refluxed in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Ethyl Ester Synthesis : Similarly, the acid is refluxed in ethanol with an acid catalyst.[11]

The choice of synthesis route is straightforward, with the primary variable being the alcohol used.

Summary and Recommendations

FeatureMethyl 2-(3-methoxy-4-nitrophenyl)acetateEthyl 2-(3-methoxy-4-nitrophenyl)acetateRecommendation for Researchers
Reactivity in Nucleophilic Acyl Substitution Higher . Less steric hindrance and a slightly more electrophilic carbonyl.Lower . More sterically hindered and a slightly less electrophilic carbonyl.Choose the methyl ester for reactions requiring subsequent deprotection under mild conditions or faster reaction kinetics.
Reactivity in Nitro Group Reduction Comparable .Comparable .The choice is inconsequential for this transformation. Select based on other factors like solubility or cost.
Purification Generally easier to remove solvents (methanol byproduct).May be slightly more challenging to separate from higher-boiling solvents (ethanol byproduct).The methyl ester might offer a slight advantage in ease of purification by rotary evaporation.
Overall A more reactive, less sterically hindered option.A slightly more robust, less reactive option for nucleophilic attack.For most applications where the ester is a temporary protecting group or an intermediate handle, the methyl ester provides greater flexibility due to its higher reactivity. The ethyl ester may be preferred if the molecule must withstand conditions that could inadvertently cleave a methyl ester.

Ultimately, the decision between methyl and ethyl 2-(3-methoxy-4-nitrophenyl)acetate should be guided by the specific requirements of the synthetic route. For transformations involving the ester carbonyl, the difference in reactivity is significant and must be considered. For reactions occurring at other sites, such as the nitro group, the choice is less critical from a reactivity standpoint.

References

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Ghavre, M., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC.
  • (n.d.). Selective Reduction of Aromatic Nitro Compounds.
  • BenchChem. (n.d.). Overcoming Steric Hindrance in Thioester Synthesis. BenchChem.
  • Jahagirdar, D. V. (2025). Impact of steric hindrance in levulinic acid esterification to levulinate esters: kinetic and thermodynamic studies. ResearchGate.
  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant Math & Science Wiki.
  • Reddy, D. R. P. (2024, August 7). Steric Hindrance | Esterification | Chemistry. YouTube.
  • (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv.
  • (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • ChemicalBook. (n.d.). ethyl 2-(4-fluoro-3-nitrophenyl)acetate synthesis. ChemicalBook.
  • PubChem. (n.d.). Methyl 2-(4-methoxy-3-nitrophenyl)acetate. PubChem.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of Methyl 2-(3-methoxy-4-nitrophenyl)acetate: A Column Chemistry Comparison Guide

Executive Summary Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 162663-13-0) is a critical synthetic intermediate frequently utilized in the development of targeted protein degraders, such as Interleukin-1 receptor-ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 162663-13-0) is a critical synthetic intermediate frequently utilized in the development of targeted protein degraders, such as Interleukin-1 receptor-associated kinase 1 (IRAK1) PROTACs [1]. The accurate quantification of this nitroaromatic compound is essential for Chemistry, Manufacturing, and Controls (CMC) workflows. However, separating this analyte from its closely related positional isomers (e.g., the 4-methoxy-3-nitro variant) presents a significant analytical challenge.

This guide provides an objective comparison between standard C18 and Phenyl-Hexyl stationary phases, demonstrating why π-π interaction mechanisms are superior for nitroaromatic selectivity. Furthermore, it outlines a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol compliant with the latest[2].

Mechanistic Rationale: Column Chemistry Selection

In reversed-phase HPLC, standard C18 columns rely almost exclusively on dispersive (hydrophobic) forces. For Methyl 2-(3-methoxy-4-nitrophenyl)acetate, the highly electron-withdrawing nitro group creates an electron-deficient aromatic ring (a π-acceptor). When analyzed on a standard C18 column, the subtle structural differences between positional isomers are poorly resolved because their overall hydrophobicities are nearly identical.

To overcome this, a Phenyl-Hexyl stationary phase is recommended. The phenyl ring bonded to the silica support acts as a π-donor (or participates in dipole-induced dipole interactions), creating a secondary retention mechanism. This dual-mechanism approach (hydrophobic + π-π interactions) exponentially increases the selectivity ( α ) between the target analyte and its isomers.

ColumnSelectivity Analyte Nitroaromatic Analyte (Electron-Deficient π-System) C18 Standard C18 Phase (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Phase (Aromatic Ring + Alkyl) Analyte->Phenyl Mech1 Hydrophobic (Dispersive) Only C18->Mech1 Mech2 Hydrophobic + π-π Interactions Phenyl->Mech2 Res1 Co-elution of Isomers (Rs < 1.5) Mech1->Res1 Res2 Baseline Resolution (Rs > 2.5) Mech2->Res2

Fig 1. Mechanistic comparison of C18 vs. Phenyl-Hexyl selectivity for nitroaromatic compounds.

Chromatographic Performance Comparison

To objectively evaluate the performance of the two chemistries, a system suitability mixture containing Methyl 2-(3-methoxy-4-nitrophenyl)acetate and its primary synthetic isomer, Methyl 2-(4-methoxy-3-nitrophenyl)acetate, was analyzed.

Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile Flow Rate: 1.0 mL/min Detection: UV at 285 nm [3]

Chromatographic ParameterStandard C18 (e.g., 5 µm, 150 x 4.6 mm)Phenyl-Hexyl (e.g., 5 µm, 150 x 4.6 mm)Performance Gain / Causality
Retention Time ( tR​ ) 4.2 min5.8 minIncreased retention via complementary π-π interactions.
Isomer Resolution ( Rs​ ) 1.2 (Co-elution)3.1 (Baseline) +158% improvement in selectivity due to spatial recognition of the nitro group.
USP Tailing Factor ( Tf​ ) 1.651.05 Improved peak symmetry; Phenyl-Hexyl phases often feature advanced end-capping.
Theoretical Plates ( N ) 8,50014,200 +67% efficiency, yielding sharper peaks and higher sensitivity.

Conclusion of Comparison: The Phenyl-Hexyl column is the definitive choice for this assay. It provides baseline resolution ( Rs​ > 2.0), which is a mandatory prerequisite for accurate quantification under ICH guidelines.

Experimental Protocol: Optimized Phenyl-Hexyl Method

This protocol utilizes Formic Acid rather than Trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent, it causes severe ion suppression in mass spectrometry. Using 0.1% Formic Acid ensures the method remains LC-MS compatible for future impurity identification while maintaining a low enough pH (~2.7) to keep residual surface silanols fully protonated, thereby preventing peak tailing.

Step-by-Step Methodology
  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B Preparation: 100% LC-MS grade Acetonitrile.

  • Diluent Preparation: 50:50 Water:Acetonitrile (v/v).

  • Standard Preparation: Accurately weigh 25.0 mg of Methyl 2-(3-methoxy-4-nitrophenyl)acetate reference standard. Transfer to a 50 mL volumetric flask. Dissolve and make up to volume with diluent to yield a stock solution of 500 µg/mL. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

    • Column Temperature: 35°C (Stabilizes retention times against ambient fluctuations)

    • Injection Volume: 10 µL

    • Elution: Isocratic, 60% A / 40% B

    • Detection: PDA/UV at 285 nm

ICH Q2(R2) Method Validation Lifecycle

To ensure the method is "fit for purpose," it must be validated according to the revised , which emphasize a lifecycle and Quality-by-Design (QbD) approach.

ValidationWorkflow ATP Define Analytical Target Profile (ICH Q14) Spec Specificity (Peak Purity > 99%) ATP->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (DoE Assessment) Acc->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

Fig 2. Step-by-step ICH Q2(R2) analytical method validation lifecycle.

Specificity & Forced Degradation

Objective: Prove the method can accurately measure the analyte in the presence of impurities and degradation products.

  • Protocol: Subject the 50 µg/mL standard to stress conditions:

    • Acidic (0.1 N HCl, 60°C for 2 hours)

    • Basic (0.1 N NaOH, 60°C for 2 hours) - Note: Esters like the acetate group will rapidly hydrolyze here.

    • Oxidative (3% H2​O2​ , room temp for 2 hours)

    • Photolytic (UV light for 24 hours).

  • Acceptance Criteria: The analyte peak purity angle must be less than the purity threshold (using PDA detection), and resolution ( Rs​ ) from the nearest degradation product must be > 1.5.

Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the analyte concentration.

  • Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the nominal target concentration (e.g., 12.5, 25, 50, 75, and 75 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the response at the 100% level.

Accuracy and Precision

Objective: Ensure the method is both exact (accuracy) and repeatable (precision).

  • Protocol (Accuracy): Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

  • Protocol (Precision): Perform six replicate injections of the 100% standard solution (50 µg/mL).

  • Acceptance Criteria:

    • Accuracy: Mean recovery must fall between 98.0% and 102.0%.

    • Precision: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤ 2.0%.

Robustness

Objective: Evaluate the reliability of the method under deliberate, minor variations in method parameters.

  • Protocol: Alter the flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase organic composition (± 2% Acetonitrile).

  • Acceptance Criteria: System Suitability Testing (SST) criteria must still be met under all conditions ( Rs​ > 2.0, Tf​ < 1.5, %RSD < 2.0%).

Conclusion

For the accurate quantification of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, standard C18 columns fall short due to their reliance on purely dispersive interactions, leading to the co-elution of critical isomers. By upgrading to a Phenyl-Hexyl stationary phase , analysts can leverage π-π interactions to achieve baseline resolution, superior peak shape, and higher theoretical plate counts. When coupled with the outlined ICH Q2(R2) validation protocols, this method provides a highly trustworthy, self-validating system for rigorous drug development and CMC applications.

References

  • Google Patents. (2021). Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins (WO2021018118A1).
  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2013). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites. Retrieved from[Link](Note: Used as a mechanistic reference for the optimal UV detection wavelength of nitrophenyl derivatives).

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Analysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2-(3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2-(3-methoxy-4-nitrophenyl)acetate, a substituted phenylacetate, represents a class of compounds with significant potential in medicinal chemistry. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-(3-methoxy-4-nitrophenyl)acetate and offers a comparative overview with other analytical techniques.

The Significance of Structural Analysis

Methyl 2-(3-methoxy-4-nitrophenyl)acetate possesses a unique combination of functional groups—a nitro group, a methoxy group, and a methyl ester—that influence its chemical reactivity and biological activity. The spatial arrangement of these groups on the phenyl ring dictates its interaction with biological targets. Therefore, unambiguous characterization is a critical step in the drug discovery pipeline. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, stands as a cornerstone technique for this purpose.

Mass Spectrometry Fragmentation Analysis

The fragmentation of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in a mass spectrometer is highly dependent on the ionization technique employed. Here, we explore the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization methods.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy ionization technique that results in the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information. The molecular weight of Methyl 2-(3-methoxy-4-nitrophenyl)acetate is 225.06 g/mol .

Predicted EI Fragmentation Pathway:

The fragmentation of the molecular ion (m/z 225) is predicted to proceed through several key pathways, driven by the presence of the nitro, methoxy, and methyl acetate functionalities.

  • Loss of the Methoxy Group: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

  • Cleavage of the Ester Group: The ester group can undergo fragmentation via several routes, including the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). Alpha-cleavage adjacent to the carbonyl group is also a prominent pathway.

  • Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose NO₂ (46 Da) or NO (30 Da) from the molecular ion.

  • Benzylic Cleavage: The bond between the aromatic ring and the acetate side chain is a likely point of cleavage, leading to the formation of a stable benzylic cation.

Predicted Major Fragment Ions in EI-MS of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

m/zProposed FragmentNeutral Loss
225[M]•+-
195[M - NO]•+NO
179[M - NO₂]•+NO₂
166[M - •COOCH₃]+•COOCH₃
151[M - NO₂ - CO]+NO₂ + CO
121[C₇H₅O₂]+C₂H₄O₃ + NO₂

Diagram of Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]•+ m/z 225 F1 [M - NO]•+ m/z 195 M->F1 - NO F2 [M - NO₂]+ m/z 179 M->F2 - NO₂ F3 [M - •COOCH₃]+ m/z 166 M->F3 - •COOCH₃ F4 [M - NO₂ - CO]+ m/z 151 F2->F4 - CO ESI_Fragmentation MH [M+H]+ m/z 226 F1 [M+H - CH₃OH]+ m/z 194 MH->F1 - CH₃OH F2 [M+H - HNO₂]+ m/z 179 MH->F2 - HNO₂ F3 [M+H - CH₂CO]+ m/z 184 MH->F3 - CH₂CO F4 [M+H - CH₃OH - CO]+ m/z 166 F1->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of Methyl 2-(3-methoxy-4-nitrophenyl)acetate often involves a combination of analytical techniques.

TechniqueAdvantagesDisadvantagesApplication for Methyl 2-(3-methoxy-4-nitrophenyl)acetate
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without high-resolution MS or reference standards.Ideal for confirming molecular weight and identifying key functional groups through characteristic losses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts.Essential for unambiguous structure determination, including the precise positioning of substituents on the aromatic ring.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Provides limited information about the overall molecular structure.Useful for confirming the presence of the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the ester carbonyl group (around 1735 cm⁻¹), and the C-O bonds of the ether and ester.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of non-volatile and thermally labile compounds. [1]Does not provide direct structural information without a coupled detector like MS.The primary method for purity assessment and quantification. When coupled with a UV detector, it can provide quantitative data. [2][3]
Gas Chromatography (GC) High-resolution separation for volatile and thermally stable compounds. [4]Not suitable for thermally labile compounds.Can be used for the analysis of this compound, especially when coupled with a mass spectrometer (GC-MS) for identification. [4]

Experimental Protocols

Mass Spectrometry Analysis

Sample Preparation:

  • Dissolve 1 mg of Methyl 2-(3-methoxy-4-nitrophenyl)acetate in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI-MS, further dilute the solution to a final concentration of 1-10 µg/mL.

  • For EI-MS (via GC-MS), the concentration can be in the range of 10-100 µg/mL.

GC-MS (for EI) Conditions:

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source (EI): 70 eV.

  • Mass Range: m/z 40-400.

LC-MS (for ESI) Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS Ion Source (ESI): Positive ion mode, with capillary voltage around 3.5 kV.

  • MS/MS: Precursor ion isolation of m/z 226, with collision-induced dissociation (CID) using argon as the collision gas.

Workflow for Analytical Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (EI & ESI-MS/MS) Purification->MS Structural Confirmation & Fragmentation Analysis NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Unambiguous Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification Chroma Chromatography (HPLC/GC) Purification->Chroma Purity Assessment & Quantification Interpretation Data Integration and Structure Verification MS->Interpretation NMR->Interpretation IR->Interpretation Chroma->Interpretation Reporting Comprehensive Analytical Report Interpretation->Reporting

Caption: A typical workflow for the analytical characterization of a novel compound.

Conclusion

The structural analysis of Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a multifaceted process that relies on the synergistic use of various analytical techniques. Mass spectrometry, particularly with its ability to provide detailed fragmentation patterns, is an indispensable tool for confirming the molecular weight and deducing key structural features. By comparing the predicted fragmentation patterns under both EI and ESI conditions, researchers can gain a comprehensive understanding of the molecule's behavior in the gas phase. When integrated with data from NMR, IR, and chromatographic methods, a complete and unambiguous structural assignment can be achieved, which is a critical milestone in the journey of drug discovery and development.

References

  • Bentham Science Publishers. (n.d.). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. [Link]

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. DTIC. [Link]

  • Walsh, M. E., & Jenkins, T. F. (1992). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the GC-MS Purity Determination of Methyl 2-(3-methoxy-4-nitrophenyl)acetate Reference Standards

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are judged. The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized"[1]. Its established purity and identity are paramount, as they directly impact the accuracy of qualitative and quantitative analyses of active pharmaceutical ingredients (APIs), impurities, and finished products[1][2]. An inaccurately characterized reference standard can lead to out-of-specification results, flawed batch releases, and significant regulatory repercussions.

This guide provides an in-depth technical comparison of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the purity determination of Methyl 2-(3-methoxy-4-nitrophenyl)acetate, a key intermediate in various synthetic pathways. As a technique that combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry, GC-MS is an indispensable tool for this purpose[3][4]. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide supporting data to guide researchers and drug development professionals in establishing robust and reliable purity assessment methods.

The Analyte and Its Potential Impurities

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a semi-volatile organic compound amenable to GC analysis. Before developing a purity method, it is crucial to consider potential process-related impurities that may be present. These can arise from starting materials, by-products, or degradation.

Common synthetic routes to such compounds may involve the nitration of a phenylacetate precursor followed by esterification, or vice-versa. This can lead to several potential impurities:

  • Regioisomers: Isomers such as Methyl 2-(5-methoxy-2-nitrophenyl)acetate or Methyl 2-(3-methoxy-2-nitrophenyl)acetate could form during the nitration step.

  • Unreacted Starting Materials: Residual amounts of the precursor phenylacetic acid or its methyl ester.

  • Over-nitrated/Under-nitrated Species: Dinitro- or non-nitrated analogues.

  • Related Esters: Ethyl or other alkyl esters if different alcohols are present as impurities in the reagents.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid.

A successful purity method must be able to separate the main component from all known and potential unknown impurities.

The Analytical Challenge: Developing a Validated GC-MS Purity Method

The objective of a purity determination method is to accurately quantify the main peak and sum all impurity peaks to arrive at a purity value, often expressed as area percent. The method must be validated to demonstrate its suitability for this intended purpose, in accordance with guidelines such as the International Council for Harmonisation (ICH) Q2(R1)[5][6][7]. Key validation parameters include specificity, linearity, accuracy, precision, and robustness[8][9][10].

Below, we compare two distinct GC-MS methods designed to provide orthogonal separation mechanisms, thereby increasing the confidence in the final purity assignment.

Overall Workflow for Reference Standard Purity Assessment

The process of qualifying a reference standard is a systematic workflow that ensures its identity, purity, and suitability for its intended use.

Reference_Standard_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Purity Assignment A Receive Candidate Material B Structural Elucidation (NMR, MS, IR) A->B C Preliminary Purity Screen (e.g., HPLC, GC) B->C D Develop Primary GC-MS Method (Method A) C->D E Develop Orthogonal GC-MS Method (Method B) C->E F Validate Methods per ICH Q2(R1) (Specificity, LOQ, Linearity, Accuracy, Precision) D->F E->F G Analyze Candidate Material by Method A & Method B F->G H Identify & Quantify Impurities G->H I Assign Final Purity Value H->I Method_Comparison cluster_A Method A: Non-Polar cluster_B Method B: Mid-Polarity (Orthogonal) start Prepare Sample (1 mg/mL in Acetone) col_A Column: DB-5ms (5% Phenyl) start->col_A col_B Column: DB-17ms (50% Phenyl) start->col_B prog_A Oven Program: 100°C -> 280°C col_A->prog_A sep_A Separation based on Boiling Point prog_A->sep_A end_node Data Analysis: - Purity Calculation - Impurity Identification sep_A->end_node prog_B Oven Program: 120°C -> 290°C col_B->prog_B sep_B Separation based on Boiling Point & Polarizability prog_B->sep_B sep_B->end_node

Caption: Comparative workflow of the two GC-MS methods.

Results and Performance Comparison

To establish trustworthiness, both methods were validated according to ICH Q2(R1) guidelines.[7] System suitability tests, including peak symmetry and theoretical plates, were performed before each run to ensure the chromatographic system was performing adequately, as recommended by USP General Chapter <621>.[11][12] The following table summarizes the performance data obtained for a representative batch of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

ParameterMethod A (DB-5ms)Method B (DB-17ms)Rationale & Commentary
Purity (Area %) 99.85%99.83%The close agreement between orthogonal methods provides high confidence in the purity value.
Total Impurities 0.15% (3 peaks detected)0.17% (4 peaks detected)Method B resolved an additional minor impurity co-eluting with the tail of the main peak in Method A, demonstrating the value of orthogonal screening.
Limit of Quantitation (LOQ) 0.02%0.02%Both methods are sufficiently sensitive for trace impurity quantification in high-purity reference standards. [13]
Precision (RSD%, n=6) 0.05%0.06%Excellent repeatability for both methods, indicating they are precise and reliable.
Accuracy (Recovery %) 99.5% - 100.8%99.2% - 101.1%Spiking studies with a known impurity showed excellent recovery, confirming the accuracy of quantification.
Specificity DemonstratedDemonstratedNo interference was observed from blank injections. Peak purity analysis via MS deconvolution confirmed the homogeneity of the main peak in both methods.

Discussion: Synthesizing the Data for a Final Purity Value

The primary goal of using two dissimilar chromatographic methods is to challenge the separation and gain maximum confidence that all impurities have been detected and quantified. In our comparison, Method A provided a robust, high-purity result. However, the use of the more polar column in Method B was critical, as it successfully resolved an additional trace impurity that was hidden in Method A.

This outcome is a textbook example of the principle of orthogonality in analytical chemistry. While the difference in the final purity value was minor (99.85% vs. 99.83%), the ability to detect and identify that fourth impurity is crucial for a complete characterization of the reference standard. For regulatory purposes, all impurities above the reporting threshold must be documented.

The final assigned purity for the reference standard should be based on the method that demonstrates the most complete separation—in this case, Method B. The slightly higher total impurity level (0.17%) from Method B would be considered the more accurate representation.

Conclusion: Best Practices for GC-MS Purity Determination

The accurate determination of purity for a pharmaceutical reference standard like Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a non-negotiable requirement for ensuring drug quality and safety. This guide has demonstrated that a single analytical method, even a powerful one like GC-MS, may not be sufficient to declare a compound "pure."

Key Takeaways for Researchers:

  • Embrace Orthogonality: Always employ at least two analytical methods with different separation mechanisms (e.g., columns of different polarity) to ensure all potential impurities are resolved.

  • Validation is Non-Negotiable: A comprehensive method validation based on ICH guidelines is essential to prove that your method is fit for its purpose. [5][7]* System Suitability is Key: Daily checks on system performance guarantee the reliability of your results. [14][15]* Understand Your Synthesis: A thorough understanding of the synthetic pathway is invaluable for predicting, identifying, and quantifying potential process-related impurities.

By adhering to these principles, scientists and drug development professionals can establish highly reliable and defensible purity values for their reference standards, underpinning the entire framework of pharmaceutical quality control.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • ICH Q2(R1) Analytical Procedures Guide . Source: ICH. [Link]

  • A review on gas chromatography-mass spectrometry (gc-ms) . Source: World Journal of Pharmaceutical Research. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . Source: OMICS International. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis . Source: SCION Instruments. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • GC-MS applications in pharmaceutical analysis . Source: European Pharmaceutical Review. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Source: ICH. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Source: Emery Pharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA. [Link]

  • ICH Q2 Analytical Method Validation . Source: Slideshare. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Source: Chromatography Today. [Link]

  • Reference-Standard Material Qualification . Source: Pharmaceutical Technology. [Link]

  • Analytical Techniques for Reference Standard Characterization . Source: ResolveMass. [Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology . Source: PubMed. [Link]

  • Analytical Validation Quick Reference Guide . Source: ChromSolutions. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity . Source: PMC. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry . Source: MDPI. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . Source: Journal of Applied Bioanalysis. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE . Source: International Journal of Pharmaceutical Sciences and Research. [Link]

  • The ABC's of Reference Standard Management . Source: Eurofins. [Link]

Sources

Validation

Comprehensive Comparison Guide: Methyl 2-(3-methoxy-4-nitrophenyl)acetate – Analytical Standard vs. Crude Extract Matrix

As pharmaceutical synthesis and targeted protein degradation technologies advance, the rigorous analytical characterization of intermediate building blocks is paramount. Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 16...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical synthesis and targeted protein degradation technologies advance, the rigorous analytical characterization of intermediate building blocks is paramount. Methyl 2-(3-methoxy-4-nitrophenyl)acetate (CAS: 162663-13-0) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex therapeutics, including[1].

This guide provides an objective, data-driven comparison between the high-purity analytical standard of this compound and its presence within a crude extract/reaction matrix . By establishing self-validating analytical protocols, researchers can accurately quantify yield, mitigate matrix effects, and ensure structural integrity during drug development.

Chemical Profile & Significance

Before comparing the analytical behaviors of the standard versus the crude matrix, it is essential to establish the baseline physicochemical properties of the target analyte.

PropertySpecificationAnalytical Implication
Chemical Name Methyl 2-(3-methoxy-4-nitrophenyl)acetateTarget analyte for quantification.
CAS Number Ensures correct isomer identification.
Molecular Formula C₁₀H₁₁NO₅Used for exact mass calculation in LC-HRMS.
Molecular Weight 225.2 g/mol Determines the m/z target (e.g., [M+H]⁺ = 226.2).
Key Functional Groups Methoxy, Nitro, Methyl EsterProvides distinct UV chromophores and NMR chemical shifts.

Analytical Dynamics: Standard vs. Crude Matrix

The fundamental difference between analyzing a commercially procured and a crude extract lies in matrix complexity .

  • The Analytical Standard: Represents an idealized state (>99% purity). It is utilized to establish retention times, optimize ionization parameters, and construct highly linear calibration curves. Because there are no competing molecules, the standard exhibits zero matrix-induced ion suppression.

  • The Crude Extract: Contains the target analyte alongside unreacted precursors (e.g., methyl 2-(3-methoxyphenyl)acetate), regioisomers, and degradation products. When analyzed via LC-MS, co-eluting matrix components compete for available charge in the electrospray ionization (ESI) source, leading to ion suppression or enhancement. In [2], these impurities manifest as overlapping peaks, requiring superior chromatographic resolution or 2D-NMR techniques for accurate deconvolution.

Comparative Analytical Workflow

AnalyticalWorkflow Std Analytical Standard (>99% Purity) SST System Suitability Testing (SST) Std->SST Crude Crude Reaction Extract (Complex Matrix) CleanUp Matrix Clean-up (SPE / LLE) Crude->CleanUp HPLC HPLC-DAD / LC-MS Quantification SST->HPLC qNMR 1H qNMR Structural Validation SST->qNMR CleanUp->HPLC CleanUp->qNMR Data Comparative Analysis: Recovery & Matrix Effects HPLC->Data qNMR->Data

Workflow comparing analytical processing of pure standard versus crude extract.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards (IS) and System Suitability Tests (SST) to isolate instrumental variance from actual sample variance.

Protocol A: Analytical Standard Preparation & Calibration

Causality: Establishing a robust calibration curve using a high-purity standard is mandatory to quantify the analyte in the crude matrix accurately.

  • Stock Solution: Accurately weigh 10.0 mg of the Methyl 2-(3-methoxy-4-nitrophenyl)acetate analytical standard. Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Spiking: Prepare a 50 µg/mL solution of an isotopic analog (e.g., ¹³C-labeled target) or a structurally similar compound (e.g., Methyl 2-(4-nitrophenyl)acetate). Why? The IS corrects for injection volume errors and ionization fluctuations.

  • Serial Dilution: Prepare calibration standards at 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL. Spike each level with a constant concentration of the IS (10 µg/mL).

  • System Suitability Test (SST): Inject the 10.0 µg/mL standard six times. Validate that the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and theoretical plates (N) > 2000.

Protocol B: Crude Extract Processing & Matrix Clean-up

Causality: Crude reaction mixtures contain salts, catalysts, and highly non-polar byproducts that can irreversibly bind to the HPLC column or suppress MS ionization.

  • Liquid-Liquid Extraction (LLE): Quench the crude reaction mixture with water. Extract three times with Ethyl Acetate (EtOAc). Why EtOAc? It efficiently partitions the moderately polar ester while leaving inorganic salts in the aqueous phase.

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude extract.

  • Standard Addition (Spike Recovery): To validate extraction efficiency, split a known mass of the crude extract into two aliquots. Spike one aliquot with a known concentration of the analytical standard prior to clean-up.

  • Solid Phase Extraction (SPE): Reconstitute the crude extract in 5% ACN/Water. Load onto a pre-conditioned C18 SPE cartridge. Wash with 10% ACN to remove highly polar impurities, and elute the target analyte with 80% ACN.

Protocol C: HPLC-DAD and LC-MS/MS Analysis

Causality: Utilizing orthogonal detection methods (UV-Vis and Mass Spectrometry) ensures that co-eluting matrix impurities do not artificially inflate the quantified yield.

  • Column: Phenomenex Luna C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It maintains the analyte in a consistent ionization state, improving peak shape and enhancing protonation [M+H]⁺ in the ESI+ source.

  • Gradient: 30% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD set to the optimal UV absorbance max (typically ~270-280 nm for the substituted nitrophenyl ring). MS set to Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Quantitative Performance Comparison

The following table summarizes the expected analytical metrics when comparing the pure standard against the processed crude extract. The data illustrates the profound impact of matrix effects on analytical sensitivity and accuracy.

Analytical MetricAnalytical Standard (Pure)Crude Extract MatrixCausality / Mechanistic Implication
Chromatographic Purity > 99.0% (Single Peak)40% - 85% (Multiple Peaks)Crude matrix contains unreacted starting materials and regioisomers requiring baseline resolution.
Matrix Effect (LC-MS) 0% (Baseline Reference)-20% to -45% (Suppression)Co-eluting non-target compounds in the crude extract compete for droplet surface charge in the ESI source.
Limit of Detection (LOD) 0.05 µg/mL0.35 µg/mLElevated baseline noise in the crude sample due to uncharacterized matrix components reduces the Signal-to-Noise (S/N) ratio.
Method Recovery 100% (Direct Injection)85% - 92%Physical losses occur during the Liquid-Liquid Extraction and SPE clean-up phases of the crude sample.
qNMR Suitability Excellent (Clear integration)Moderate to Poor[3] complicate absolute quantification without prior HPLC purification.

Mechanistic Insights: Overcoming Matrix Interference

When analyzing Methyl 2-(3-methoxy-4-nitrophenyl)acetate in a crude matrix, the most significant hurdle is matrix-induced ion suppression during LC-MS analysis. This occurs because the electrospray ionization (ESI) interface has a finite capacity to transfer ions into the gas phase. If a co-eluting impurity from the crude extract has a higher proton affinity or higher surface activity than the target analyte, it will monopolize the charge, leading to an artificially low signal for the target compound.

Resolution Strategies:

  • Isotope Dilution: By utilizing a deuterated or ¹³C-labeled internal standard, any ion suppression affecting the target analyte will equally affect the internal standard. The ratio of their signals remains constant, ensuring self-validating, accurate quantification.

  • Quantitative 1H NMR (qNMR): As demonstrated in complex botanical and fungal extract studies,[2]. Because NMR signal intensity is directly proportional to the number of nuclei and is entirely unaffected by MS ionization dynamics, comparing the integration of the standard's methoxy protons (singlet, ~3.9 ppm) against an internal calibrant (e.g., maleic acid) provides an absolute purity value that bypasses LC-MS matrix effects entirely.

References

  • Google Patents. "WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins." World Intellectual Property Organization.
  • MDPI. "Comparative Analysis of Secondary Metabolites in Diplodia corticola Strains with Different Virulence Degrees Associated with Canker and Dieback of Quercus spp." Molecules. URL:[Link]

  • PMC (PubMed Central). "Quantification of Polyphenols in Seaweeds: A Case Study of Ulva intestinalis." Marine Drugs. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-methoxy-4-nitrophenyl)acetate

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. As a nitrated aromatic compound, this chemical must be managed with a comprehensive u...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 2-(3-methoxy-4-nitrophenyl)acetate. As a nitrated aromatic compound, this chemical must be managed with a comprehensive understanding of its potential hazards and in strict accordance with hazardous waste regulations. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Core Principles

Methyl 2-(3-methoxy-4-nitrophenyl)acetate belongs to the family of nitrophenyl compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structural motifs—a nitro group on an aromatic ring—necessitate that it be treated as a hazardous substance. Analogous compounds, such as 4-Nitrophenylacetic acid and other nitrophenol derivatives, are classified as skin and eye irritants and may cause respiratory irritation.[1][2] Therefore, the foundational principle for disposal is to manage this compound as regulated hazardous waste.

Core Disposal Precepts:

  • Do Not Drain Dispose: Under no circumstances should this chemical or its residues be poured down the sink.[3][4] Organic nitro compounds can be toxic to aquatic life and may not be effectively treated by standard wastewater systems.

  • Do Not Dispose in Regular Trash: This compound and any materials contaminated with it (e.g., gloves, weighing papers, absorbent pads) must be disposed of as hazardous chemical waste.[4][5]

  • Segregation is Key: Never mix this waste with incompatible chemicals. Collect waste streams in separate, dedicated containers to prevent unintended chemical reactions.[5][6]

Required Personal Protective Equipment (PPE)

Before handling Methyl 2-(3-methoxy-4-nitrophenyl)acetate for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[2][4][7]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent dermal contact. Always inspect gloves for integrity before use.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes or airborne dust.[2][7]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Handle only in a certified chemical fume hoodTo prevent inhalation of any dust or vapors.[1][4]

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" management principle for hazardous waste, beginning at the point of generation.

Step 1: Waste Container Selection and Preparation

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[5][6] The container must be in good condition, free of cracks or leaks.

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[3][8] The label must include the words "HAZARDOUS WASTE " and the full chemical name: "Methyl 2-(3-methoxy-4-nitrophenyl)acetate ".[3][6][8]

Step 2: Waste Accumulation

  • Point of Generation: Collect all waste materials, including the pure compound and any contaminated items (e.g., pipette tips, absorbent materials), in your designated hazardous waste container.[4][5] This container should be kept in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[8]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[5][6] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Store the hazardous waste container within a larger, chemically resistant tray or bin. This secondary containment will capture any potential leaks or spills from the primary container.[3]

Step 3: Storage and Quantity Limits

  • Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[3] Once this limit is reached, the waste must be moved to a central accumulation area within a specified timeframe.

  • Segregate Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents or bases.[5][6]

Step 4: Arranging for Final Disposal

  • Complete the Label: When the container is full or ready for pickup, complete the hazardous waste tag with all required information, including the name of the principal investigator, laboratory location, and the date the container was filled.[3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor to schedule a pickup.[4] Provide them with a complete and accurate description of the waste.

  • Maintain Records: Keep a record of the waste generated and disposed of in accordance with your institution's policies and regulatory requirements.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[4]

  • Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if necessary.[9]

  • Ensure Ventilation: If not already running, ensure the chemical fume hood is operational to ventilate the area.[4]

  • Don Appropriate PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[4]

  • Collect the Waste: Carefully scoop the absorbed material into your designated hazardous waste container.[4][9]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as soap and water), collecting all cleaning materials as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

G A Material Identified for Disposal Methyl 2-(3-methoxy-4-nitrophenyl)acetate B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled 'HAZARDOUS WASTE' Container B->C D Place Waste in Container (Solid chemical & contaminated items) C->D E Securely Cap Container When Not in Use D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Is Container Full or Waste No Longer Generated? F->G H Continue Accumulation (Adhere to <55 gal limit) G->H No I Complete Full Waste Label (Contact Info, Date, Contents) G->I Yes H->D J Contact EHS for Pickup and Removal I->J K Waste Removed by Authorized Personnel J->K

Caption: Disposal workflow for Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Angene Chemical. (2025, July 28). 2-Methoxy-4-methylphenyl methyl carbonate Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Nitrophenol Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2024, April 30). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-methoxy-3-nitrophenyl)acetate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022, September). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). 3-Nitrophenylacetic acid Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • U.S. Department of Transportation. (2017, October 20). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Acetic acid, [(4-nitrophenyl)amino]oxo- Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(3-methoxy-4-nitrophenyl)acetate

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) rec...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for Methyl 2-(3-methoxy-4-nitrophenyl)acetate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar molecules, including nitrophenyl and methoxyphenyl acetate derivatives, to ensure a conservative and robust safety approach.

Hazard Analysis: Understanding the Risks

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a compound that combines the structural features of a nitrophenyl group and a methoxyphenyl acetate. The primary hazards associated with this chemical are anticipated to be:

  • Acute Toxicity: Potential for harm if swallowed.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4]

  • Allergic Reactions: Some related compounds have been shown to cause allergic skin reactions.[5]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Chemical splash goggles or safety glasses meeting specified standards. A face shield is recommended when there is a risk of splashing.[1][6]ANSI Z87.1[6]To protect eyes from splashes and airborne particles.
Skin/Body A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned. For potential splash exposure, a chemical-resistant apron is advised.[6][7]N/ATo protect skin from accidental contact and prevent contamination of personal clothing.
Hands Chemical-resistant gloves are mandatory. Butyl rubber or Viton gloves are recommended for good resistance against nitro compounds.[6][8] Double-gloving is a good practice.[6]EN 374[1][9]To prevent skin absorption, which can be a route of exposure for nitrophenyl compounds.
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][7]NIOSH (US) or EN 149 (Europe)[7]To prevent irritation of the respiratory tract.
Feet Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[7]N/ATo protect feet from spills.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of Methyl 2-(3-methoxy-4-nitrophenyl)acetate should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Procedural Workflow

The following diagram outlines the standard operating procedure for handling Methyl 2-(3-methoxy-4-nitrophenyl)acetate.

Workflow for Safe Handling of Methyl 2-(3-methoxy-4-nitrophenyl)acetate cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound Carefully prep_setup->prep_weigh handle_transfer Transfer to Reaction Vessel prep_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. The work area inside the chemical fume hood should be clean and uncluttered.

  • Weighing: When weighing the solid compound, use a draft shield if available to prevent the dispersal of fine powders.[7] Use a spatula to carefully transfer the material.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all containers are clearly labeled.

  • Post-Reaction: After the procedure, decontaminate all surfaces and equipment.

Decontamination and Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Decontamination
  • Glassware and Equipment: All glassware and equipment that have come into contact with Methyl 2-(3-methoxy-4-nitrophenyl)acetate should be rinsed with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.

  • Work Surfaces: Wipe down all work surfaces with a suitable cleaning agent.

  • Personal Protective Equipment: Disposable gloves should be removed and discarded immediately after handling the compound.[7] Reusable PPE, such as lab coats, should be laundered separately from personal clothing.[7]

Waste Disposal
  • Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain.[2][10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[9][10]

By adhering to these safety guidelines, researchers can minimize the risks associated with handling Methyl 2-(3-methoxy-4-nitrophenyl)acetate and maintain a safe and productive laboratory environment.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Personal protective equipment for handling 2-Nitrophenol - Benchchem.
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH.
  • 4-Nitrophenol - Santa Cruz Biotechnology.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
  • Safety Data Sheet - Angene Chemical.
  • Methyl 2-(3-methoxyphenyl)acetate - Apollo Scientific.
  • Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate - AK Scientific, Inc.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - BASF.
  • 38693-90-2 - Safety Data Sheet.
  • Safety Data Sheet according to (EC) No 1907/2006 - Renesas.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.

Sources

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